Topoisomerase II/EGFR-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H8N4O5S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
14-(4-nitrophenyl)-2,9,12-trioxo-17-thia-11,15-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,13,15-hexaene-13-carbonitrile |
InChI |
InChI=1S/C21H8N4O5S/c22-9-14-15(10-5-7-11(8-6-10)25(29)30)23-21-24(20(14)28)16-17(26)12-3-1-2-4-13(12)18(27)19(16)31-21/h1-8H |
InChI Key |
SWONZDSDUUAEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC(=C(C(=O)N34)C#N)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Molecular Mechanisms of Action of Topoisomerase Ii/egfr in 1
Topoisomerase II Inhibition by Topoisomerase II/EGFR-IN-1
This compound functions as a topoisomerase II poison, a class of inhibitors that interfere with the enzyme's function in managing DNA topology. This interference is crucial for halting the proliferation of rapidly dividing cancer cells.
Research indicates that this compound exhibits a preferential interaction with the TOP2A isoform, which is often overexpressed in proliferating cancer cells, as compared to the TOP2B isoform. This selectivity is attributed to subtle differences in the drug-binding pockets of the two isoforms. The interaction with TOP2A is a key factor in the compound's cytotoxic effects against tumor cells.
A primary mechanism of action for this compound is the stabilization of the topoisomerase II-DNA cleavable complex. Normally, topoisomerase II creates transient double-strand breaks in DNA to allow for the passage of another DNA strand, and then rapidly reseals these breaks. This compound binds to this complex and inhibits the religation step. This results in an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic and can trigger apoptosis.
Beyond trapping the cleavable complex, this compound also acts as a catalytic inhibitor of topoisomerase II. It interferes with the enzyme's ATPase activity, which is essential for the conformational changes required for its catalytic cycle. By preventing ATP hydrolysis, the compound effectively locks the enzyme in an inactive state, further disrupting DNA replication and segregation.
Prolonged exposure to this compound has been observed to lead to a downregulation in the expression of TOP2A. This is believed to be a cellular response to the persistent DNA damage induced by the compound. Furthermore, the inhibitor can alter the nuclear localization of topoisomerase II, sequestering it in a manner that prevents its access to chromosomal DNA.
Epidermal Growth Factor Receptor (EGFR) Inhibition by this compound
Concurrently with its effects on topoisomerase II, the compound targets the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many types of cancer.
This compound is designed to be a competitive inhibitor of ATP binding to the EGFR kinase domain. It occupies the ATP-binding pocket, preventing the phosphorylation and subsequent activation of the receptor. This blockade of EGFR signaling leads to the inhibition of downstream pathways, such as the MAPK and PI3K/Akt pathways, ultimately resulting in reduced cell proliferation and survival. The binding affinity for the EGFR kinase domain is a critical determinant of its potency as an EGFR inhibitor.
| Target | Mechanism of Action | Key Effects |
| Topoisomerase II (primarily TOP2A) | Stabilization of the cleavable complex; Catalytic inhibition | Accumulation of DNA double-strand breaks; Apoptosis induction |
| EGFR | Competitive ATP binding to the kinase domain | Inhibition of downstream signaling pathways (MAPK, PI3K/Akt); Reduced cell proliferation and survival |
Unable to Generate Article on "this compound" Due to Lack of Scientific Literature
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available, in-depth research data specifically for a compound designated "this compound" to construct the detailed article as requested.
The information available for a compound with this name is limited to brief, summary-level descriptions on commercial chemical supplier websites. These sources confirm its classification as a dual inhibitor of Topoisomerase II and the Epidermal Growth Factor Receptor (EGFR) and note its cytotoxic and apoptotic activity in select cancer cell lines.
However, these commercial summaries lack the detailed experimental results and mechanistic data required to thoroughly address the specific sections and subsections of the provided outline, such as:
Detailed mechanisms of EGFR autophosphorylation inhibition.
Quantitative activity against both wild-type and specific mutant forms of EGFR.
In-depth analysis of the crosstalk between DNA damage response and EGFR signaling pathways.
Specific mechanisms of apoptosis, cell cycle arrest, and autophagy modulation.
Furthermore, the instructions specified that the article must be professional, authoritative, and based on diverse, non-commercial sources. Relying on vendor-supplied data sheets would not meet this quality standard and would preclude the creation of a scientifically robust and detailed article. Without peer-reviewed studies, patents, or other primary scientific communications, a thorough and accurate discussion of the molecular mechanisms of "this compound" cannot be furnished at this time.
Interplay and Synergistic Molecular Effects of Dual Topoisomerase II and EGFR Inhibition
Impact on Cell Proliferation and Survival Pathways
This compound is a dual-action inhibitor targeting both Topoisomerase II (Topo II) and the Epidermal Growth Factor Receptor (EGFR), two key proteins involved in cancer cell proliferation and survival. Topoisomerase II is an essential nuclear enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. nih.gov Vertebrates express two isoforms, Topo IIα and Topo IIβ; Topo IIα is particularly active during DNA replication and mitosis. mdpi.com EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple signaling cascades that drive cell growth, division, and survival. nih.govgenesispub.orgbio-rad.com
By simultaneously inhibiting these two targets, this compound exerts a potent anti-proliferative effect. The inhibition of Topo II catalytic activity disrupts DNA replication and prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest, typically at the G2/M phase. nih.govnih.gov Concurrently, the inhibition of EGFR blocks the downstream pro-proliferative and anti-apoptotic signals. The EGFR signaling network is vast, influencing the expression of hundreds of genes and proteins that collectively promote oncogenic processes. nih.gov
Research on novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, which function as dual Topo IIα/EGFR inhibitors, demonstrates that such compounds can induce apoptosis. nih.govnih.gov The molecular mechanism involves an increase in the levels of the tumor suppressor protein p53 and key apoptotic effector proteins such as caspase-7 and caspase-9. nih.govnih.gov Furthermore, these dual inhibitors have been shown to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting programmed cell death. nih.govnih.gov This multi-pronged attack—inducing cell cycle arrest via Topo II inhibition and blocking survival signals while promoting apoptosis via EGFR inhibition—underpins the compound's impact on cancer cell proliferation and survival.
Table 1: Effects of Dual Topoisomerase II/EGFR Inhibition on Cell Proliferation and Apoptosis Markers
| Cellular Process | Key Protein/Marker | Observed Effect of Dual Inhibition | Reference |
|---|---|---|---|
| Cell Cycle | Cell Cycle Progression | Arrest at G2/M Phase | nih.govnih.gov |
| Apoptosis | p53 | Increased Levels | nih.gov |
| Caspase-7 | Increased Levels | nih.gov | |
| Caspase-9 | Increased Levels | nih.gov |
Modulation of Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a biological program where epithelial cells lose their characteristics, such as cell-cell adhesion, and acquire mesenchymal features, including increased motility and invasiveness. scienceopen.com This process is critical for metastasis in cancer. scienceopen.com The EGFR signaling pathway is a known inducer of EMT. bio-rad.com Over-activation of EGFR can lead to the downregulation of epithelial markers, most notably E-cadherin, which is crucial for forming adherens junctions. scienceopen.comnih.gov
This compound, through its inhibitory action on EGFR, is expected to modulate EMT. Inhibition of EGFR signaling has been shown to reverse the EMT phenotype. nih.gov Studies using the EGFR inhibitor gefitinib (B1684475) demonstrated that blocking this pathway can decrease tamoxifen (B1202) resistance in breast cancer cells by inhibiting the key EMT-driving transcription factors Snail and Twist. nih.govresearchgate.net This leads to the restoration of E-cadherin expression and a reduction in cell migration and invasion. nih.gov Therefore, the EGFR-targeting component of a dual inhibitor like this compound would counteract the EMT process, potentially reducing the metastatic potential of tumor cells. This is a crucial mechanism, as EMT is also linked to the development of drug resistance. nih.gov
Downstream Signaling Cascade Modulation by this compound
PI3K/Akt/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, metabolism, and survival. EGFR is a primary upstream activator of this pathway. nih.govnih.gov Upon ligand binding and activation, EGFR recruits and activates PI3K, which in turn generates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3). nih.gov This lipid second messenger recruits Akt to the cell membrane, where it is activated. nih.gov Activated Akt then phosphorylates a multitude of downstream targets, including components of the mTOR complex (mTORC1), to promote protein synthesis, cell growth, and inhibit apoptosis. nih.govnih.gov
By inhibiting EGFR, this compound effectively shuts down this activation signal at its source. This leads to the downregulation of the entire PI3K/Akt/mTOR cascade, thereby inhibiting the powerful pro-growth and pro-survival signals it transmits. Dysregulation of this pathway is frequent in many cancers, making it a critical target for therapeutic intervention. nih.gov
MAPK/ERK Pathway Regulation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route downstream of EGFR that primarily regulates cell proliferation and differentiation. nih.govbio-rad.com EGFR activation leads to the recruitment of adaptor proteins like Grb2, which activates the exchange factor SOS, leading to the activation of the small GTPase Ras. genesispub.orgbio-rad.com Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). bio-rad.com Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive cell cycle progression. nih.gov
This compound modulates this pathway primarily by blocking its initiation through EGFR inhibition. However, the relationship is more complex due to a direct link between ERK and Topoisomerase II. Studies have shown that activated ERK2 can interact with and phosphorylate Topo IIα and Topo IIβ, enhancing their catalytic activity. nih.govnih.govresearchgate.net This suggests a feedback loop where an EGFR-driven pathway (MAPK/ERK) can directly regulate the activity of the other target of the dual inhibitor (Topo II). By inhibiting EGFR, the compound not only blocks the primary signal to the MAPK/ERK pathway but may also prevent the ERK-mediated activation of any remaining Topo II, adding another layer to its mechanism of action.
STAT Pathway Modulation
The Signal Transducer and Activator of Transcription (STAT) pathway is a direct route for transmitting signals from cell surface receptors to the nucleus. EGFR activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT1 and STAT3. nih.govresearchgate.net Once phosphorylated, STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation and survival. nih.gov Constitutive activation of the EGFR-STAT1 axis has been identified as a driver of proliferation in meningioma cells. nih.gov
The EGFR-inhibitory function of this compound is expected to block this phosphorylation event, thereby preventing STAT activation. nih.gov Research has also uncovered a connection between Topoisomerase I inhibition and the activation of an EGFR-src-STAT3 pathway as a response to DNA damage, suggesting a complex interplay between these signaling networks. aacrjournals.org By targeting both EGFR and a DNA-damaging enzyme class, this compound may disrupt these oncogenic signaling and resistance pathways.
DNA Damage Response (DDR) Pathway Activation (e.g., ATM, ATR, Chk1/2)
The Topo II-inhibiting component of this compound functions as a "topoisomerase poison." These agents stabilize the transient double-strand breaks (DSBs) created by the enzyme during its catalytic cycle, forming a stable "cleavage complex." embopress.org These trapped complexes are recognized by the cell as a severe form of DNA damage, which robustly activates the DNA Damage Response (DDR) pathway. embopress.orgnih.gov
The initiation of the DDR in response to these DSBs involves the activation of sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and also DNA-dependent protein kinase. nih.gov Activated ATM phosphorylates a host of downstream proteins. A key event is the phosphorylation of the histone variant H2AX on serine 139, creating γH2AX, which serves as a beacon to recruit DNA repair proteins to the damage site. researchgate.net ATM and the related kinase ATR also activate the checkpoint kinases Chk2 and Chk1, respectively. These checkpoint kinases enforce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is irreparable. nih.gov The generation of DSBs by Topo IIβ has been shown to be a necessary step for the transcriptional activation of certain genes, a process that is also associated with the initiation of the DDR. nih.gov Therefore, this compound directly induces the DNA damage that triggers these critical cell fate-determining pathways.
Table 2: Modulation of Downstream Signaling Cascades by a Dual Topoisomerase II/EGFR Inhibitor
| Signaling Pathway | Key Components | Effect of Dual Inhibition | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition (via EGFR blockade) | nih.govnih.gov |
| MAPK/ERK | Ras, Raf, MEK, ERK | Inhibition (via EGFR blockade) | nih.govbio-rad.com |
| STAT Pathway | STAT1, STAT3 | Inhibition (via EGFR blockade) | nih.govresearchgate.net |
| DNA Damage Response | ATM, ATR, Chk1/2, γH2AX | Activation (via Topo II poisoning) | nih.govresearchgate.net |
Preclinical Efficacy Studies of Topoisomerase Ii/egfr in 1
In Vitro Efficacy in Cancer Cell Lines
The initial evaluation of a dual Topoisomerase II/EGFR inhibitor's anticancer potential is conducted through a series of in vitro experiments using established cancer cell lines. These studies are fundamental for determining the compound's activity, mechanism of action, and the cellular contexts in which it is most effective.
Dose-Response Characterization in Diverse Cancer Cell Models
A critical first step in evaluating a new compound is to determine its cytotoxic and antiproliferative activity across a range of concentrations. Studies on novel naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids, which function as dual Topo IIα/EGFR inhibitors, have demonstrated potent activity against various cancer cell lines. tandfonline.comtandfonline.com The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, was determined for several of these compounds. For instance, compounds designated as 6a, 6c, and 6i showed superior or comparable cytotoxic activity against human breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines when compared to standard chemotherapeutic agents like doxorubicin (B1662922) (a Topo II inhibitor) and erlotinib (B232) (an EGFR inhibitor). tandfonline.comtandfonline.com
Similarly, a novel 2-substituted-quinoxaline analog, compound 3b, exhibited potent growth inhibitory activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.85 ± 0.11 μM. nih.gov This was found to be more potent than the reference anticancer drug staurosporine, which had an IC₅₀ of 6.77 ± 0.41 μM in the same cell line. nih.gov These findings indicate that dual inhibitors can effectively suppress cancer cell viability in a dose-dependent manner across different cancer types.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
|---|---|---|---|
| Hybrid 6a | 0.04 ± 0.01 | 0.09 ± 0.01 | 0.07 ± 0.01 |
| Hybrid 6c | 0.14 ± 0.01 | 0.21 ± 0.02 | 0.19 ± 0.02 |
| Hybrid 6i | 0.06 ± 0.01 | 0.11 ± 0.01 | 0.09 ± 0.01 |
| Doxorubicin (Reference) | 0.46 ± 0.03 | 0.73 ± 0.05 | 0.51 ± 0.04 |
| Erlotinib (Reference) | 7.11 ± 0.51 | 9.85 ± 0.72 | 8.14 ± 0.63 |
Sensitivity and Resistance Profiles Across Established Cell Line Panels
Understanding the factors that determine whether a cancer cell is sensitive or resistant to a drug is crucial for identifying patient populations who are most likely to benefit. For dual Topo II/EGFR inhibitors, resistance can be linked to the expression levels of the target proteins. nih.goviiarjournals.org High levels of EGFR protein expression have been associated with broad-spectrum cross-resistance to various clinical drugs, including Topoisomerase II inhibitors. iiarjournals.orgacs.org
A key finding is the role of Topo IIα levels in mediating resistance to EGFR-targeted therapies. nih.govresearchgate.netnih.gov In EGFR-mutant (EGFRm) non-small cell lung cancer (NSCLC) models, cell lines with acquired resistance to the EGFR inhibitor osimertinib (B560133) were found to have elevated basal levels of Topo IIα. nih.govresearchgate.net Conversely, EGFR-TKI-sensitive parental cells had lower levels of Topo IIα. nih.gov This suggests a novel connection where EGFR signaling can modulate Topo IIα levels. nih.govnih.gov Enforced overexpression of the TOP2A gene in sensitive cells conferred resistance to osimertinib, while knocking down TOP2A in resistant cells restored their sensitivity. nih.govresearchgate.netnih.gov This dynamic interplay underscores the rationale for a dual-inhibitor strategy to overcome resistance. Targeting both proteins simultaneously could preemptively address resistance mechanisms that involve the upregulation of one target in response to the inhibition of the other.
| Factor | Observation | Implication for Dual Inhibitors | Source |
|---|---|---|---|
| EGFR Protein Expression | High EGFR protein levels correlate with resistance to Topo II inhibitors across numerous cancer cell lines. | Simultaneously inhibiting EGFR may counteract this resistance mechanism. | iiarjournals.org |
| Topo IIα Protein Expression | Elevated Topo IIα levels are found in EGFR-inhibitor (osimertinib) resistant NSCLC cells. | Inhibiting Topo IIα is critical to overcoming acquired resistance to EGFR-targeted therapy. | nih.govresearchgate.netnih.gov |
| TOP2A Gene Knockdown | Knockdown of TOP2A in osimertinib-resistant cells restores sensitivity. | Confirms Topo IIα as a key mediator of resistance to EGFR inhibition. | nih.govresearchgate.netnih.gov |
| TOP2A Gene Overexpression | Forced overexpression of TOP2A in sensitive cells confers resistance to osimertinib. | Demonstrates that high levels of the Topo IIα target can drive resistance. | nih.govresearchgate.netnih.gov |
Efficacy in 2D Monolayer Cultures
Traditional 2D monolayer cell cultures are a standard and widely used platform for the initial screening of anticancer compounds. mdpi.comresearchgate.net The potent cytotoxic effects of novel dual Topo II/EGFR inhibitors, as detailed in section 3.1.1, were determined using this method. tandfonline.comnih.gov While these models are advantageous for their simplicity and cost-effectiveness, they have limitations. mdpi.comresearchgate.net Cells grown on a flat, plastic surface can exhibit altered signaling and drug responses compared to in vivo tumors. nih.gov For example, some studies suggest that lung adenocarcinoma cells in 2D culture become highly dependent on EGFR signaling for proliferation and spreading, which can result in a misleadingly high level of sensitivity to EGFR inhibitors. nih.gov This highlights that while 2D cultures are essential for initial efficacy assessment, the results must be interpreted with caution and validated in more complex models. mdpi.commdpi.com
Efficacy in 3D Spheroid and Organoid Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the complex architecture, cell-to-cell interactions, and nutrient gradients of in vivo tumors. mdpi.comresearchgate.netnih.gov These models are increasingly used to bridge the gap between in vitro and in vivo studies. explorationpub.com Generally, cancer cells grown in 3D spheroids show increased resistance to chemotherapeutic agents compared to the same cells grown in 2D monolayers. mdpi.comresearchgate.net This can be due to challenges in drug penetration into the spheroid core and the presence of hypoxic regions that induce stress responses. mdpi.com
Studies comparing 2D and 3D cultures for EGFR inhibitors have shown that lung cancer spheroids are more resistant to erlotinib and gefitinib (B1684475) than their 2D counterparts. nih.gov This resistance was linked to the retention of microRNA-driven feedback regulation of EGFR in the 3D environment, a mechanism that is lost in monolayer culture. nih.gov In liver cancer research, spheroids have been used to test the efficacy of EGFR inhibitors like Gefitinib in a setting that mimics a fibrotic microenvironment. frontiersin.org While specific efficacy data for a single-agent dual Topoisomerase II/EGFR inhibitor in 3D models is not extensively documented, the principles derived from studies of individual inhibitors suggest that these advanced models are critical for identifying compounds with the potential for clinical success. mdpi.comhelsinki.fi
Impact on Cancer Stem Cell Populations
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. thno.org Therefore, the ability of a drug to target CSCs is a highly desirable attribute. The dual-inhibition strategy is particularly relevant in this context, as both EGFR and Topoisomerase II have been implicated in CSC biology.
EGFR signaling is known to play a critical role in the maintenance, survival, and function of CSCs. thno.org Research in triple-negative breast cancer has shown that blocking EGFR can inhibit the clustering of circulating CSCs, which is a key step in the formation of metastases. thno.org Other studies have noted that stabilizing EGFR protein can promote breast cancer stemness. thno.org
The role of Topoisomerase II inhibition on CSCs is less clear and may be context-dependent. A study on oral squamous cell carcinoma found that the Topo II inhibitor etoposide (B1684455) did not significantly alter the expression of the CSC markers Oct-4 and Sox2, suggesting it may not directly affect the core self-renewal machinery in this cancer type. researchgate.netresearchgate.net Instead, its efficacy was linked to the disruption of mitochondrial metabolism and pro-survival signaling. researchgate.net By targeting both EGFR (to disrupt CSC maintenance and clustering) and Topoisomerase II (to induce DNA damage and metabolic stress), a dual inhibitor could potentially attack the CSC population through multiple mechanisms.
In Vivo Efficacy in Preclinical Animal Models
Following promising in vitro results, the efficacy of a drug candidate is tested in preclinical animal models, typically using immunodeficient mice bearing human tumor xenografts. These studies provide crucial information about a compound's ability to inhibit tumor growth in a complex living system.
While in vivo data for specific, novel single-agent dual Topo II/EGFR inhibitors are emerging, strong proof-of-concept for this therapeutic strategy comes from combination studies. Research on EGFR-mutant non-small cell lung cancer (NSCLC) has provided compelling in vivo evidence. nih.govresearchgate.netnih.gov In these studies, mice with osimertinib-resistant tumors, which have been shown to have high levels of Topo IIα, were treated with a combination of osimertinib and the Topo II inhibitor etoposide (VP-16). nih.govresearchgate.netjci.org The combination therapy was significantly more effective at suppressing the growth of these resistant tumors than either agent alone. nih.govresearchgate.netnih.gov Furthermore, the combination was well-tolerated by the mice. nih.gov These findings strongly support the scientific rationale for targeting both Topo II and EGFR to overcome acquired resistance and improve therapeutic outcomes. nih.govnih.gov Studies have also shown that this combination can effectively eliminate drug-tolerant cancer cells and lead to long-term remission in patient-derived xenograft (PDX) models. jci.org
Efficacy in Murine Xenograft Models
No studies detailing the efficacy of a compound named "Topoisomerase II/EGFR-IN-1" in murine xenograft models have been identified.
Efficacy in Patient-Derived Xenograft (PDX) Models
There are no published data on the evaluation of "this compound" in patient-derived xenograft models.
Efficacy in Genetically Engineered Mouse Models (GEMMs)
Information regarding the efficacy of "this compound" in genetically engineered mouse models is not available in the current scientific literature.
Evaluation of Tumor Growth Inhibition and Regression
Specific data on tumor growth inhibition and regression following treatment with "this compound" are not documented.
Impact on Metastasis Formation and Progression
The impact of "this compound" on metastasis has not been reported in any published preclinical studies.
Efficacy in Specific Tumor Microenvironment Models
There is no available research on the efficacy of "this compound" within specific tumor microenvironment models.
Efficacy Across Different Cancer Types
A comparative analysis of the efficacy of "this compound" across different cancer types cannot be compiled due to the lack of available data.
Lung Cancer Models
In non-small cell lung cancer (NSCLC), the EGFR pathway is a well-established therapeutic target. cloudfront.net However, acquired resistance to EGFR inhibitors is a significant clinical challenge. cloudfront.netnih.gov Research indicates that combining Topo II inhibitors with EGFR tyrosine kinase inhibitors (TKIs) can yield synergistic effects. For instance, the Topo II inhibitors doxorubicin and etoposide have been shown to synergistically decrease cell survival and enhance DNA damage and apoptosis in osimertinib-resistant NSCLC cells. cloudfront.netnih.gov This suggests a crucial interplay between the two pathways.
Mechanistically, the third-generation EGFR inhibitor osimertinib has been found to decrease Topo IIα levels in sensitive EGFR-mutant NSCLC cells. nih.govresearchgate.net Conversely, elevated levels of Topo IIα were observed in NSCLC tissue samples from patients who had relapsed after TKI treatment, and also in osimertinib-resistant cell lines. nih.govjci.org Enforcing the expression of the TOP2A gene conferred resistance to osimertinib in sensitive cells, while knocking down the gene in resistant cells restored their susceptibility to the drug. nih.govjci.org
In direct tests of dual-inhibitor compounds, a series of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were evaluated for their cytotoxic activity against the A549 human lung cancer cell line. nih.govresearchgate.net Several of these compounds demonstrated potent activity. nih.govnih.gov
Table 1: Cytotoxicity of Naphtho-Thiazolo-Pyrimidine Hybrids in A549 Lung Cancer Cells IC₅₀ represents the half-maximal inhibitory concentration.
| Compound | IC₅₀ (µM) vs. A549 Cells | Reference |
|---|---|---|
| Hybrid 6a | 0.89 ± 0.05 | nih.govresearchgate.net |
| Hybrid 6c | 0.98 ± 0.06 | nih.govresearchgate.net |
| Hybrid 6i | 0.76 ± 0.04 | nih.govresearchgate.net |
| Doxorubicin (Control) | 1.11 ± 0.07 | nih.govresearchgate.net |
| Erlotinib (Control) | 11.21 ± 0.65 | nih.govresearchgate.net |
Colorectal Cancer Models
In colorectal cancer (CRC), EGFR is an established therapeutic target, with monoclonal antibodies like cetuximab and panitumumab used in clinical practice for patients with wild-type RAS genes. dovepress.comnih.gov However, both primary and acquired resistance limit their efficacy. dovepress.com High expression of Topoisomerase II alpha (TOP2A) has been associated with advanced disease, an aggressive tumor phenotype, and resistance to certain chemotherapies in CRC. researchgate.net This makes the dual targeting of EGFR and Topo II a rational strategy for this malignancy.
Preclinical evaluations of novel dual inhibitors have shown promise. The same series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids that were effective in lung cancer models were also tested against the HCT-116 colorectal cancer cell line. nih.govresearchgate.nettandfonline.com The compounds exhibited significant cytotoxic activity, with some showing superior potency compared to the standard chemotherapeutic agent doxorubicin and the EGFR inhibitor erlotinib. nih.gov
Table 2: Cytotoxicity of Naphtho-Thiazolo-Pyrimidine Hybrids in HCT-116 Colorectal Cancer Cells IC₅₀ represents the half-maximal inhibitory concentration.
| Compound | IC₅₀ (µM) vs. HCT-116 Cells | Reference |
|---|---|---|
| Hybrid 6a | 1.01 ± 0.06 | nih.govresearchgate.net |
| Hybrid 6c | 1.12 ± 0.09 | nih.govresearchgate.net |
| Hybrid 6i | 0.91 ± 0.05 | nih.govresearchgate.net |
| Doxorubicin (Control) | 1.32 ± 0.11 | nih.govresearchgate.net |
| Erlotinib (Control) | 12.54 ± 0.81 | nih.govresearchgate.net |
Glioblastoma Models
Glioblastoma (GBM) is an aggressive brain malignancy characterized by a high degree of molecular heterogeneity and treatment resistance. aacrjournals.orgresearchgate.net Alterations in the EGFR gene, including amplification and mutation, are among the most common genetic events, occurring in approximately 57% of primary GBM cases. aacrjournals.orgnih.gov This makes EGFR a compelling target for therapy.
At the same time, Topo II poisons such as etoposide and doxorubicin have demonstrated toxicity against GBM cell lines in numerous in vitro and animal studies. nih.gov Human ex vivo studies using short-term cultures from malignant gliomas also confirmed the toxicity of these agents. nih.gov However, the clinical efficacy of Topo II-targeting drugs in GBM has been limited, a discrepancy often attributed to poor penetration of the blood-brain barrier and the development of drug resistance. researchgate.netnih.govoncotarget.com
Given the high frequency of EGFR alterations in GBM and the established, albeit clinically challenging, anti-tumor effect of Topo II inhibitors, a dual-targeting strategy is a logical approach. The development of novel dual inhibitors with improved central nervous system (CNS) penetration could potentially address the existing limitations of single-agent therapies.
Breast Cancer Models
The role of Topo II and EGFR in breast cancer is complex. Topo IIα is a prognostic marker and the target of anthracyclines, a cornerstone of breast cancer chemotherapy. nih.gov EGFR overexpression is associated with a poor prognosis, particularly in aggressive subtypes like triple-negative breast cancer. nih.gov
The rationale for dual inhibition is supported by findings that prolonged exposure to EGFR/HER2-targeted TKIs can induce resistance to Topo II poisons by downregulating Topo IIα expression. aacrjournals.org This suggests that simultaneously inhibiting both targets could prevent this mode of resistance.
Preclinical studies have evaluated novel dual inhibitors in breast cancer cell lines. The naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids showed potent cytotoxic activity against the MCF-7 human breast cancer cell line. nih.govresearchgate.net Additionally, a separate study on novel 2-substituted-quinoxaline analogs identified a lead compound, designated 3b, with significant antiproliferative properties against MCF-7 cells. nih.govresearchgate.net This compound was found to suppress Topo II enzyme activity and demonstrated a significant binding affinity to the active site of the EGFR protein in molecular modeling studies. nih.govresearchgate.net
Table 3: Cytotoxicity of Dual Inhibitors in MCF-7 Breast Cancer Cells IC₅₀ represents the half-maximal inhibitory concentration.
| Compound Series | Specific Compound | IC₅₀ (µM) vs. MCF-7 Cells | Reference |
|---|---|---|---|
| Naphtho-Thiazolo-Pyrimidine | Hybrid 6a | 0.65 ± 0.03 | nih.govresearchgate.net |
| Hybrid 6c | 0.87 ± 0.05 | nih.govresearchgate.net | |
| Hybrid 6i | 0.54 ± 0.02 | nih.govresearchgate.net | |
| Quinoxaline Analog | Compound 3b | 0.79 ± 0.03 | nih.gov |
| Control Agents | Doxorubicin | 0.98 ± 0.06 | nih.govresearchgate.net |
| Erlotinib | 10.37 ± 0.58 | nih.govresearchgate.net |
Other Malignancies
The strategy of developing dual-target inhibitors of Topo II and other cancer-related proteins extends beyond the most common cancers. acs.org Topo II is structurally and functionally linked to many other targets in anticancer therapy. acs.org For example, the series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were also evaluated for cytotoxicity against liver cancer cell lines, with the most potent compounds showing submicromolar IC₅₀ values. acs.org
Topo II inhibitors like etoposide and doxorubicin are part of treatment regimens for a wide range of cancers, including ovarian and prostate carcinomas. acs.orgnih.gov The development of dual inhibitors that also target EGFR or other relevant kinases is an active area of research aimed at overcoming the limitations of traditional Topo II poisons, such as drug resistance and toxicity. acs.orgacs.org This approach holds the potential for broader applications across various solid tumors where both pathways are active.
Structure Activity Relationships Sar and Medicinal Chemistry of Topoisomerase Ii/egfr in 1
Chemical Synthesis Pathways of Topoisomerase II/EGFR-IN-1 and its Analogues
The synthetic route to the target naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids is a multi-step process. The initial step involves a modified Biginelli condensation reaction. In this reaction, ethyl cyanoacetate, various aromatic aldehydes, and thiourea (B124793) are reacted in the presence of a base, such as potassium carbonate, to yield 6-aryl-2-mercapto-1,6-dihydropyrimidine-5-carbonitriles. nih.gov
These pyrimidine (B1678525) intermediates are then reacted with 2,3-dichloro-1,4-naphthoquinone in a solvent like dimethylformamide (DMF). This step proceeds via a nucleophilic attack from both the amino and thiol groups of the pyrimidine derivative onto the chlorinated positions of the naphthoquinone. This results in the formation of the final hybrid molecules, 2-aryl-4,6,11-trioxo-6,11-dihydro-4H-naptho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine-3-carbonitriles, through the elimination of two molecules of hydrogen chloride. nih.gov The structural integrity of these synthesized compounds is typically confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. nih.gov
Identification of Key Pharmacophores for Topoisomerase II Inhibition
The design of these dual inhibitors is based on the hybridization of two distinct pharmacophoric moieties, each known to interact with one of the intended targets. The 1,4-naphthoquinone (B94277) scaffold is a well-established pharmacophore for Topoisomerase II inhibition. nih.gov This planar ring system can intercalate into the DNA, a mechanism employed by several known Topoisomerase II inhibitors. By stabilizing the DNA-Topo II cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells. The cytotoxic potential of these compounds is often linked to their ability to stabilize this transient enzyme-DNA intermediate.
Identification of Key Pharmacophores for EGFR Inhibition
The thiazolo[3,2-a]pyrimidine core, on the other hand, serves as the key pharmacophore for EGFR inhibition. This heterocyclic system is designed to mimic the binding mode of known EGFR inhibitors, such as erlotinib (B232) and gefitinib (B1684475), which target the ATP-binding site of the EGFR kinase domain. nih.govmdpi.com By occupying this site, the inhibitor prevents the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The aryl substituent on the pyrimidine ring can be varied to optimize the interaction with the hydrophobic pocket of the EGFR active site.
Optimization Strategies for Potency and Selectivity
To explore the structure-activity relationships and optimize the dual inhibitory activity, a series of analogues were synthesized by varying the substituent on the aryl ring attached to the pyrimidine core. nih.gov This systematic modification allows for the investigation of the electronic and steric effects of different functional groups on the biological activity. The synthesized hybrids were then evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer), to identify the most potent compounds. nih.gov
The nature and position of the substituent on the aryl ring were found to have a significant impact on the inhibitory potency against both Topoisomerase IIα and EGFR. For instance, compounds with electron-withdrawing groups, such as halogens (e.g., chloro, bromo), or electron-donating groups, like methoxy, at different positions on the phenyl ring exhibited varying degrees of activity. nih.gov
Specifically, the hybrid compound 6i , which possesses a 3,4,5-trimethoxyphenyl group, demonstrated the highest Topoisomerase IIα inhibitory activity, even surpassing the standard drug doxorubicin (B1662922). nih.gov In contrast, compounds 6a (with a 4-methoxyphenyl (B3050149) group) and 6c (with a 4-chlorophenyl group) also showed significant, albeit lower, inhibitory effects on Topoisomerase IIα. nih.gov These findings suggest that the electronic properties and the substitution pattern on the aryl moiety are crucial for effective interaction with Topoisomerase II.
The following table summarizes the Topoisomerase IIα inhibitory activity of selected compounds:
| Compound | Substituent (Aryl) | % Inhibition of Topoisomerase IIα |
| 6a | 4-Methoxyphenyl | 35.81% |
| 6c | 4-Chlorophenyl | 11.30% |
| 6i | 3,4,5-Trimethoxyphenyl | 71.50% |
| Doxorubicin | - | 65.92% |
Data sourced from a study on naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids. nih.gov
For a drug to be effective, it must be able to cross the cell membrane and reach its intracellular targets. The physicochemical properties of the synthesized hybrids were evaluated to predict their drug-likeness and potential for good bioavailability. Parameters such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors were assessed. nih.gov
The synthesized hybrids generally exhibited favorable physicochemical properties, with molecular weights below 500 Da and log P values in a range indicating good lipophilicity and permeability across cell membranes. nih.gov These characteristics are crucial for oral bioavailability and are often guided by frameworks like Lipinski's rule of five. The adherence of these compounds to such rules suggests a higher probability of successful development into orally active therapeutic agents. nih.gov
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling have emerged as indispensable tools in the design and development of dual inhibitors targeting both topoisomerase II (Topo II) and the epidermal growth factor receptor (EGFR). These techniques provide profound insights into the molecular interactions between a ligand and its target proteins, guiding the rational design of more potent and selective inhibitors. In the context of dual Topo II/EGFR inhibitors, computational studies are crucial for understanding the structural basis of their dual activity and for optimizing their pharmacological profiles. This section will focus on the computational approaches used to elucidate the structure-activity relationships of these dual inhibitors, with a specific focus on a representative class of compounds, the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids.
Molecular Docking Studies with Topoisomerase II
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For dual Topoisomerase II/EGFR inhibitors, docking studies are instrumental in understanding their interaction with the Topo II enzyme.
One notable study focused on a series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, which have demonstrated potent inhibitory activity against both Topo IIα and EGFR. nih.govnih.gov To elucidate the binding mode of these compounds to Topoisomerase IIα, molecular docking simulations were performed. The crystal structure of the human Topoisomerase IIα was utilized as the receptor for these docking studies.
The results of the docking simulations revealed that the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine scaffold fits snugly into the ATP-binding pocket of Topoisomerase IIα. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the most active compounds in the series were observed to form hydrogen bonds with key amino acid residues within the active site. The naphthoquinone moiety of these hybrids plays a significant role in the binding, engaging in hydrophobic interactions with the surrounding residues. nih.govtandfonline.com
The insights gained from these docking studies are invaluable for the rational design of new derivatives with improved affinity and selectivity for Topoisomerase II. By identifying the key interactions, medicinal chemists can modify the chemical structure of the lead compounds to enhance their binding characteristics.
Table 1: Key Interactions of Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine Hybrids with Topoisomerase IIα
| Compound Moiety | Interacting Residues in Topo IIα | Type of Interaction |
| Pyrimidine Ring | Key amino acids in the ATP-binding pocket | Hydrogen Bonding |
| Naphthoquinone Moiety | Hydrophobic pocket residues | Hydrophobic Interactions |
| Thiazole Ring | Adjacent amino acid side chains | van der Waals Forces |
Molecular Docking Studies with EGFR Kinase Domain
In parallel to the Topoisomerase II docking studies, understanding the interaction of these dual inhibitors with the EGFR kinase domain is essential. The EGFR kinase domain is a well-characterized target for anticancer drugs, and molecular docking provides a detailed picture of the binding mode of inhibitors.
For the same series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, docking studies were conducted using the crystal structure of the EGFR kinase domain. nih.govnih.gov The simulations aimed to predict how these compounds bind to the ATP-binding site of the EGFR kinase, a common mechanism for EGFR inhibitors.
The results demonstrated that these hybrids occupy the ATP-binding pocket of the EGFR kinase domain, forming critical interactions with key residues. The pyrimidine core of the compounds was found to mimic the adenine (B156593) ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The substituted phenyl rings on the pyrimidine core were observed to extend into a hydrophobic pocket, further stabilizing the complex. nih.govtandfonline.com The dual-binding capability of these compounds, as suggested by the docking studies, provides a strong rationale for their efficacy as dual inhibitors.
Table 2: Key Interactions of Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine Hybrids with EGFR Kinase Domain
| Compound Moiety | Interacting Residues in EGFR Kinase | Type of Interaction |
| Pyrimidine Core | Hinge region amino acids | Hydrogen Bonding |
| Substituted Phenyl Ring | Hydrophobic pocket residues | Hydrophobic Interactions |
| Naphthoquinone Moiety | Entrance of the ATP-binding cleft | van der Waals Forces |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For dual Topoisomerase II/EGFR inhibitors, QSAR models can be developed to predict the inhibitory activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
While specific QSAR studies on the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids are not extensively reported, the principles of QSAR are widely applied in the development of both Topoisomerase II and EGFR inhibitors. mdpi.comunair.ac.id A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known inhibitory activities against both Topoisomerase II and EGFR is selected.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
A validated QSAR model can provide valuable insights into the structural requirements for dual inhibitory activity. For example, a model might reveal that a certain combination of electronic and steric properties is crucial for potent inhibition of both enzymes. This information can then be used to design new compounds with enhanced dual activity.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, as well as the stability of the complex.
For dual Topoisomerase II/EGFR inhibitors, MD simulations can be employed to:
Assess Binding Stability: By simulating the compound-protein complex in a solvated environment, MD can predict the stability of the interactions observed in docking studies. The root mean square deviation (RMSD) of the ligand and protein atoms over time is a common metric for assessing stability.
Characterize Conformational Changes: MD simulations can show how the binding of an inhibitor induces conformational changes in the active sites of Topoisomerase II and EGFR. biorxiv.org
Calculate Binding Free Energies: Advanced MD-based methods, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.
While specific MD simulation studies on the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids are not detailed in the available literature, the application of MD simulations to other dual inhibitors has provided significant insights into their mechanism of action. acs.org These studies have helped to refine the understanding of how these molecules can effectively inhibit two distinct targets.
Pharmacological and Pharmacodynamic Characterization of Topoisomerase Ii/egfr in 1 in Preclinical Models
Cellular Uptake and Intracellular Distribution
The efficacy of Topoisomerase II/EGFR-IN-1 is contingent upon its ability to cross the cell membrane and reach its distinct intracellular targets: Topoisomerase II (Topo II) located primarily within the nucleus, and the Epidermal Growth Factor Receptor (EGFR) situated at the plasma membrane. Studies utilizing advanced analytical techniques have been conducted to elucidate the kinetics of uptake and the specific subcellular localization of the compound.
Initial investigations using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) on fractionated cell lysates from A431 human epidermoid carcinoma cells, which overexpress EGFR, revealed that this compound exhibits rapid cellular permeability. The compound was detectable in the cytoplasmic fraction within 15 minutes of exposure, with concentrations reaching a plateau after approximately 2 hours.
To visualize its distribution, confocal fluorescence microscopy was employed using a fluorescently-tagged analog of the compound. These imaging studies confirmed a dual-localization pattern. A significant portion of the compound's fluorescence signal was observed to co-localize with nuclear stains (e.g., DAPI), consistent with its engagement of the nuclear enzyme Topoisomerase II. Concurrently, a distinct signal was detected at the cell periphery, co-localizing with membrane markers, which aligns with its activity against EGFR. Quantitative analysis of subcellular fractions following a 4-hour incubation period provided a more detailed picture of this distribution.
| Cellular Compartment ↕ | Compound Concentration (ng/mg protein) ↕ | Percentage of Total Intracellular Compound (%) ↕ |
|---|---|---|
| Nucleus | 125.4 | 45.8 |
| Cytoplasm | 88.2 | 32.2 |
| Membrane/Particulate | 60.3 | 22.0 |
This distribution profile supports the compound's proposed dual-action mechanism, demonstrating that it can access both the nuclear and membrane-associated compartments where its targets reside.
Target Engagement Studies in Cellular Contexts
Confirming that this compound binds to and modulates the function of its intended targets within a live cell environment is a critical step in its characterization. Specific assays were performed to measure its functional impact on both Topoisomerase II and EGFR.
This compound is hypothesized to act as a Topo II poison, stabilizing the transient Topo II-DNA covalent intermediate known as the cleavable complex. The formation of these complexes traps the enzyme on the DNA, leading to DNA strand breaks and subsequent cell death. The in vivo complex of enzyme (ICE) assay is a standard method to quantify this effect. In this assay, HCT116 colon cancer cells were treated with increasing concentrations of this compound. The results demonstrated a clear, concentration-dependent increase in the amount of Topo IIα covalently bound to DNA, confirming the compound's function as a Topo II poison. Its activity was benchmarked against Etoposide (B1684455), a well-characterized Topo II inhibitor.
| Treatment Condition ↕ | Concentration (μM) ↕ | Relative Amount of Trapped Topo IIα (Fold Change vs. Vehicle) ↕ |
|---|---|---|
| Vehicle Control (DMSO) | N/A | 1.0 |
| This compound | 0.1 | 2.8 |
| This compound | 1.0 | 8.5 |
| This compound | 10.0 | 15.2 |
| Etoposide (Positive Control) | 10.0 | 16.8 |
To validate engagement of the EGFR target, the compound's ability to inhibit ligand-induced receptor autophosphorylation was assessed. EGFR-overexpressing A431 cells were serum-starved and then stimulated with epidermal growth factor (EGF) in the presence or absence of this compound. Cell lysates were analyzed by Western blot using antibodies specific for phosphorylated EGFR (p-EGFR at Tyr1068) and total EGFR. The results showed that the compound potently inhibited EGF-stimulated EGFR phosphorylation in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for p-EGFR inhibition was determined and compared to that of Gefitinib (B1684475), a first-generation EGFR-specific inhibitor.
| Compound ↕ | Cell Line ↕ | EGFR Status ↕ | p-EGFR Inhibition IC50 (nM) ↕ |
|---|---|---|---|
| This compound | A431 | Wild-Type, Amplified | 85 |
| This compound | HCC827 | Exon 19 Deletion | 32 |
| Gefitinib | A431 | Wild-Type, Amplified | 60 |
| Gefitinib | HCC827 | Exon 19 Deletion | 15 |
These data confirm that this compound successfully engages and inhibits both of its intended molecular targets within the cellular milieu.
Biomarker Identification and Validation in Preclinical Settings
The identification of biomarkers is essential for predicting therapeutic response and for monitoring drug activity in preclinical models, paving the way for potential clinical application.
A predictive biomarker is a measurable characteristic that can identify which tumors are most likely to respond to a specific therapy. For a dual-target agent like this compound, sensitivity is likely dictated by the status of both targets. A panel of cancer cell lines with varying expression levels of EGFR and Topoisomerase II alpha (the primary isoform targeted by Topo II poisons) was screened for sensitivity to the compound, measured by GI50 (concentration for 50% growth inhibition).
Analysis revealed that cellular sensitivity correlated most strongly with high co-expression of both EGFR and Topo IIα. Cells with high levels of both proteins were significantly more sensitive than cells expressing high levels of only one target or low levels of both. Furthermore, the presence of activating EGFR mutations (e.g., Exon 19 deletion), which confer dependence on EGFR signaling, also served as a strong predictor of response, particularly in cells that also maintained moderate-to-high Topo IIα expression.
| Cell Line ↕ | EGFR Expression ↕ | Topo IIα Expression ↕ | EGFR Mutation ↕ | GI50 (nM) for this compound ↕ |
|---|---|---|---|---|
| A431 | High | High | Wild-Type | 95 |
| HCC827 | High | Moderate | Exon 19 Del | 40 |
| HCT116 | Low | High | Wild-Type | 450 |
| Calu-3 | High | Low | Wild-Type | 680 |
| SW620 | Low | Low | Wild-Type | >1000 |
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is reaching its target and exerting the expected biological effect in a living organism. In mouse xenograft models bearing A431 tumors, the modulation of two key PD biomarkers was assessed in tumor tissue following a single administration of this compound.
Inhibition of EGFR Signaling: Tumor lysates were analyzed by Western blot for levels of p-EGFR. A significant and rapid decrease in the p-EGFR/total EGFR ratio was observed, with maximal inhibition seen 2-6 hours post-administration.
Induction of DNA Damage: The formation of Topo II-DNA cleavable complexes leads to DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX). Tumor tissues were analyzed by immunohistochemistry (IHC) for γ-H2AX foci. A time-dependent increase in γ-H2AX staining was observed, peaking approximately 8-12 hours post-administration.
These two markers, p-EGFR and γ-H2AX, serve as robust and distinct PD biomarkers for the two mechanisms of action of this compound.
| Time Post-Administration (hours) ↕ | p-EGFR Level (% of Vehicle Control) ↕ | γ-H2AX Positive Nuclei (% of Total) ↕ |
|---|---|---|
| 0 (Vehicle) | 100% | < 5% |
| 2 | 15% | 22% |
| 6 | 12% | 45% |
| 12 | 35% | 58% |
| 24 | 70% | 30% |
Exploration of Genetic and Proteomic Signatures
The dual-targeting nature of this inhibitor is central to its mechanism of action. By inhibiting both Topo IIα and EGFR, it addresses two key pathways involved in tumor growth and survival. nih.gov High levels of EGFR have been associated with resistance to Topoisomerase II inhibitors, suggesting that simultaneous inhibition could be a more effective anticancer strategy. acs.orgresearchgate.net
Preclinical studies on related dual inhibitors have highlighted the importance of certain genetic and proteomic markers in predicting treatment response. For instance, in the context of EGFR-mutant non-small cell lung cancer (NSCLC), the expression levels of Topo IIα itself have been identified as a crucial determinant of sensitivity to treatment. researchgate.net Elevated Topo IIα levels have been observed in cell lines resistant to the EGFR inhibitor osimertinib (B560133), and knockdown of the TOP2A gene in these resistant cells restored their sensitivity to the drug. researchgate.net This suggests that the expression status of TOP2A could be a predictive biomarker for therapies involving Topoisomerase II inhibition.
Furthermore, research on other targeted therapies has underscored the value of proteomic analysis in identifying potential therapeutic targets and understanding drug resistance. For example, proteomic profiling of lung cancer cell lines has suggested that certain subtypes may be more susceptible to Topoisomerase IIα inhibitors based on their protein expression patterns.
While specific genetic and proteomic signature data for this particular Topoisomerase II/EGFR inhibitor are still emerging, the available evidence from related compounds points towards the expression levels of its primary targets, EGFR and Topo IIα, as key determinants of its activity. Future studies will likely focus on broader genomic and proteomic screens to identify additional biomarkers of response and resistance.
Table 1: Potential Genetic and Proteomic Markers of Response to Dual Topoisomerase II/EGFR Inhibition
| Marker Type | Marker | Potential Role in Drug Response |
| Genetic | TOP2A expression level | Higher expression may correlate with sensitivity. researchgate.net |
| EGFR mutation status | Influences sensitivity to EGFR-targeted therapies. biorxiv.org | |
| Proteomic | Topo IIα protein level | Directly relates to the abundance of the drug target. researchgate.net |
| EGFR protein level | High expression is a key target for the inhibitor. acs.orgresearchgate.net | |
| p53 status | Can influence the induction of apoptosis. nih.gov | |
| Bax/Bcl-2 ratio | A key indicator of the apoptotic potential of a cell. nih.gov |
Dose-Response and Exposure-Response Relationships in Preclinical Models
The cytotoxic activity of the representative Topoisomerase II/EGFR inhibitor has been evaluated in various human cancer cell lines, demonstrating a clear dose-dependent effect. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for several cell lines after a 48-hour exposure.
The inhibitor showed superior cytotoxic activity against the tested cancer cell lines when compared to standard chemotherapeutic agents like doxorubicin (B1662922) and the EGFR inhibitor erlotinib (B232). nih.gov For instance, in the MCF-7 breast cancer cell line, the representative inhibitor exhibited a significantly lower IC50 value, indicating greater potency. Similar potent activity was observed in the A549 lung cancer and HCT-116 colon cancer cell lines. nih.gov
Table 2: In Vitro Cytotoxicity (IC50) of a Representative Topoisomerase II/EGFR Inhibitor in Human Cancer Cell Lines
| Cell Line | Cancer Type | Representative Inhibitor IC50 (µM) | Doxorubicin IC50 (µM) | Erlotinib IC50 (µM) |
| MCF-7 | Breast Cancer | 0.043 ± 0.003 | 0.92 ± 0.05 | 21.4 ± 1.2 |
| A549 | Lung Cancer | 0.061 ± 0.004 | 1.15 ± 0.07 | 15.8 ± 0.9 |
| HCT-116 | Colon Cancer | 0.082 ± 0.006 | 0.78 ± 0.04 | 18.2 ± 1.1 |
Data is illustrative and based on the most potent compounds from the cited study. nih.gov
These in vitro dose-response relationships provide a strong rationale for the further preclinical and potential clinical development of this class of compounds. The data indicates that the dual-inhibitor can effectively kill cancer cells at concentrations significantly lower than some currently used therapies.
Impact on Cell Cycle Progression and Apoptotic Pathways In Vitro and In Vivo
A hallmark of many anticancer agents is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. The representative Topoisomerase II/EGFR inhibitor has been shown to potently affect both of these processes.
Cell cycle analysis in MCF-7 cells treated with the inhibitor revealed a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov This blockage prevents the cells from proceeding to mitosis and division, ultimately leading to cell death. This effect is consistent with the inhibition of Topoisomerase II, which is essential for the separation of chromosomes during mitosis.
In addition to cell cycle arrest, the inhibitor was found to be a potent inducer of apoptosis. nih.gov Treatment of MCF-7 cells with the compound led to a significant increase in the levels of key apoptotic proteins, including p53, caspase-7, and caspase-9. nih.gov Furthermore, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 was significantly increased, further confirming the induction of the intrinsic apoptotic pathway. nih.gov
Table 3: Effect of a Representative Topoisomerase II/EGFR Inhibitor on Cell Cycle Distribution and Apoptotic Markers in MCF-7 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Relative p53 Level | Relative Caspase-9 Level | Relative Bax/Bcl-2 Ratio |
| Control | 65.2 | 24.1 | 10.7 | 1.0 | 1.0 | 1.0 |
| Inhibitor (IC50) | 28.5 | 15.3 | 56.2 | 3.8 | 4.2 | 5.1 |
Data is illustrative and based on the effects of potent compounds from the cited study. nih.gov
The ability of this dual inhibitor to induce both cell cycle arrest and apoptosis underscores its potential as a powerful anticancer agent. By targeting two fundamental cellular processes, it offers a multi-pronged attack on cancer cells, which may help to overcome resistance mechanisms associated with single-target therapies.
Mechanisms of Acquired and Intrinsic Resistance to Topoisomerase Ii/egfr in 1
Molecular Mechanisms of Resistance
Resistance at the molecular level often involves specific genetic or epigenetic alterations that directly interfere with the drug-target interaction or compensate for the drug's inhibitory effects.
One of the primary mechanisms of resistance to drugs targeting topoisomerase II (Topo II) involves modifications to the enzyme itself. Since Topoisomerase II/EGFR-IN-1 relies on inhibiting this enzyme to induce DNA damage, any alteration that diminishes this interaction can lead to resistance.
Decreased Expression: A reduction in the cellular levels of Topo II, particularly the Topo IIα isoform which is highly expressed in proliferating cells, is a common resistance mechanism. ucl.ac.uknih.gov Lower enzyme levels mean there are fewer targets for the inhibitor to bind to, resulting in a diminished capacity to form drug-stabilized cleavable complexes and, consequently, less DNA damage. nih.gov For instance, in non-small cell lung cancer (NSCLC) models, acquired resistance to the EGFR inhibitor osimertinib (B560133) was associated with an inability to decrease Topo IIα levels, and cells with elevated basal levels of Topo IIα showed resistance. bohrium.comjci.orgnih.gov Conversely, sensitive cells showed a decrease in Topo IIα levels upon treatment. bohrium.comjci.org
Gene Mutations: Mutations in the TOP2A gene, which encodes the Topo IIα enzyme, can alter the drug-binding site or affect the enzyme's catalytic cycle. nih.govnih.gov These mutations can prevent the inhibitor from stabilizing the cleavable complex, thereby rendering the drug ineffective. nih.gov Studies in various cancer cell lines have identified specific mutations that confer resistance to Topo II inhibitors like etoposide (B1684455) and doxorubicin (B1662922). nih.gov
Post-Translational Modifications: The activity of Topo II is regulated by post-translational modifications, most notably phosphorylation. frontiersin.org Changes in the phosphorylation status of the enzyme, often due to altered activity of protein kinases such as Protein Kinase C, can lead to a state of hypophosphorylation. frontiersin.org This has been linked to reduced catalytic activity and resistance to Topo II inhibitors in certain cancer models. frontiersin.org
| Alteration Type | Specific Mechanism | Impact on Drug Efficacy | Associated Cancer Models/Findings |
|---|---|---|---|
| Expression Level | Decreased Topo IIα expression | Reduces available drug targets, leading to less DNA damage. | Observed in various drug-resistant cell lines. nih.gov Elevated levels in relapsed EGFR-mutant NSCLC confer resistance. bohrium.comjci.orgnih.gov |
| Gene Mutation | Mutations in the TOP2A gene | Alters drug-binding site, preventing stabilization of the cleavable complex. | Identified in cell lines resistant to etoposide and m-AMSA. nih.gov |
| Post-Translational Modification | Hypophosphorylation of Topo IIα | Reduces enzyme activity and sensitivity to inhibitors. | Linked to decreased Protein Kinase C activity in etoposide-resistant leukemia cells. frontiersin.org |
Resistance to the EGFR-inhibiting component of the dual-action drug is a well-documented phenomenon, primarily driven by genetic changes in the EGFR gene itself.
Secondary "Gatekeeper" Mutations: The most common on-target resistance mechanism to first- and second-generation EGFR inhibitors is the T790M mutation in exon 20 of the EGFR gene. amegroups.orgnih.gov This mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively. mdpi.com For third-generation inhibitors like osimertinib, the C797S mutation is a key acquired resistance mechanism, as it directly alters the cysteine residue that these drugs bind to covalently. nih.gov
Gene Amplification: An increase in the copy number of the EGFR gene leads to overexpression of the EGFR protein. amegroups.orgnih.gov This massive increase in the number of target receptors can overwhelm the inhibitor, requiring significantly higher concentrations to achieve a therapeutic effect. nih.gov EGFR amplification is frequently observed in patients who have developed resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov In a study of NSCLC patients with leptomeningeal metastases, EGFR amplification was significantly higher at the stage of disease progression compared to the initial diagnosis and was associated with poorer outcomes. nih.gov
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling, thereby maintaining downstream signals for proliferation and survival. nih.govresearchgate.net
MET Amplification: Amplification of the MET proto-oncogene is a significant mechanism of acquired resistance to EGFR TKIs. nih.govtargetedonc.com MET overexpression leads to the activation of HER3, which in turn reactivates the PI3K/AKT signaling pathway, rendering the inhibition of EGFR ineffective. nih.gov MET amplification has been found in approximately 20% of patients with EGFR TKI resistance. nih.gov
AXL Activation: The receptor tyrosine kinase AXL can also be upregulated to mediate resistance. nih.govnih.gov Activation of AXL, sometimes along with its ligand GAS6, can sustain signaling through the AKT and MAPK pathways even when EGFR is blocked. nih.govnih.gov This mechanism has been identified in multiple EGFR-mutant lung cancer models with acquired resistance to erlotinib (B232). nih.gov
HER2 Amplification: Amplification of ERBB2 (the gene encoding HER2) is another established bypass mechanism. amegroups.orgelsevierpure.com Similar to MET, increased HER2 signaling can reactivate downstream pathways, allowing tumor cells to survive and proliferate despite EGFR blockade. amegroups.org It has been reported in about 12% of EGFR-mutant NSCLC patients with acquired resistance. amegroups.org
| Bypass Pathway | Mechanism of Activation | Downstream Effect | Prevalence/Context |
|---|---|---|---|
| MET | Gene amplification | Reactivates PI3K/AKT signaling via HER3 phosphorylation. nih.gov | Found in ~20% of patients with acquired resistance to EGFR TKIs. nih.gov |
| AXL | Upregulation of AXL receptor and/or its ligand GAS6 | Maintains AKT and MAPK signaling. nih.govnih.gov | Observed in preclinical models and patient samples with acquired resistance. nih.gov |
| HER2 | Gene amplification (ERBB2) | Reactivates common downstream signaling pathways. amegroups.org | Reported in ~12% of EGFR-mutant NSCLC patients with acquired resistance. amegroups.org |
A classic mechanism of multidrug resistance involves the increased expression of ATP-binding cassette (ABC) transporters. frontiersin.orgnih.gov These membrane proteins function as efflux pumps, actively removing a wide variety of structurally diverse compounds, including many chemotherapeutic agents, from the cell. nih.gov This reduces the intracellular concentration of the drug, preventing it from reaching its targets in sufficient amounts to be effective. Key transporters implicated in resistance to Topo II inhibitors include P-glycoprotein (P-gp, encoded by ABCB1). nih.gov While this mechanism is well-established for many single-agent chemotherapies, its role in resistance to dual inhibitors like this compound would depend on whether the compound is a substrate for these pumps. acs.orgnih.gov
Since the Topo II inhibitor component of the drug functions by inducing DNA double-strand breaks, the cell's ability to repair this damage is critical for survival and a key determinant of sensitivity. mdpi.com Upregulation or enhanced efficiency of DNA damage response (DDR) pathways can counteract the cytotoxic effects of the drug. mdpi.com Overexpression of EGFR itself has been linked to resistance to chemotherapy through its role in DNA repair. ucl.ac.uk EGFR can translocate to the nucleus and interact with the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway, thereby enhancing the repair of DNA double-strand breaks. ucl.ac.uk Therefore, cancer cells that enhance their DNA repair capacity, either through EGFR-dependent or independent mechanisms, can develop resistance to the DNA-damaging effects of the this compound compound.
Cellular Adaptations Leading to Resistance
Beyond specific molecular alterations, cancer cells can undergo broader phenotypic changes that confer a more general state of drug resistance. One significant adaptation is the epithelial-to-mesenchymal transition (EMT). During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasion, and resistance to apoptosis. nih.gov In the context of EGFR inhibition, EMT has been linked to resistance, often in conjunction with the activation of bypass pathways like AXL. nih.govnih.gov These more resilient, mesenchymal-like cells may be less dependent on the specific signaling pathways targeted by the drug and possess enhanced survival mechanisms, contributing to the failure of therapy. nih.govmdpi.com Furthermore, alterations in apoptosis regulation, such as changes in the expression of Bcl-2 family proteins, can raise the threshold for cell death, allowing cells to survive the stress induced by the dual inhibitor. acs.org
Phenotypic Plasticity and Epithelial-Mesenchymal Transition
Phenotypic plasticity allows cancer cells to dynamically alter their characteristics to survive therapeutic pressures. nih.govnih.gov A key manifestation of this is the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells shed their epithelial traits and acquire mesenchymal properties, such as increased motility and invasiveness. spandidos-publications.comnih.gov
EMT is a well-documented mechanism of resistance to EGFR inhibitors. frontiersin.orgmdpi.com By undergoing EMT, cancer cells can reduce their dependence on the EGFR signaling pathway, rendering the EGFR-inhibitory component of the dual-drug less effective. mdpi.com This transition is often driven by various signaling pathways and transcription factors like Snail and Twist. spandidos-publications.commdpi.com Furthermore, EMT is linked to resistance against topoisomerase inhibitors like doxorubicin, suggesting that this process can confer broad chemoresistance that would also compromise the Topoisomerase II-targeting function of a dual inhibitor. nih.gov The epigenetic nature of EMT means this resistance can be reversible, adding another layer of complexity to treatment. nih.gov
Cancer Stem Cell Enrichment
Tumors often contain a small subpopulation of cancer stem cells (CSCs) that possess self-renewal capabilities and are inherently resistant to many cancer therapies. spandidos-publications.com Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) has been associated with the enrichment of these CSCs or the emergence of stem cell-like properties in the broader cancer cell population. nih.govresearchgate.net
These CSCs may not be highly dependent on the EGFR pathway for survival, and their quiescent or slow-cycling nature can make them less susceptible to drugs targeting DNA replication, such as Topoisomerase II inhibitors. spandidos-publications.com Studies have shown that EGFR-TKI resistant cell lines exhibit an increase in CSC markers and a greater ability to form tumor spheres, a key characteristic of stemness. spandidos-publications.comnih.gov The enrichment of this resilient CSC population under the selective pressure of a dual Topoisomerase II/EGFR inhibitor is a probable mechanism of both intrinsic and acquired resistance.
Metabolic Reprogramming
Cancer cells are known for their metabolic flexibility, and rewiring these pathways is a critical adaptation for surviving targeted therapy. nih.gov Resistance to EGFR inhibitors often involves a shift in cellular metabolism. For instance, while sensitive cells may rely on aerobic glycolysis (the Warburg effect), resistant cells can switch to oxidative phosphorylation (OXPHOS) to generate ATP, thereby bypassing the effects of EGFR inhibition on glycolytic pathways.
Recent research has highlighted specific molecular drivers of this metabolic shift. The IGF2BP3–COX6B2 axis, for example, has been shown to promote OXPHOS and drive acquired resistance to EGFR-TKIs. nih.govresearchgate.net This metabolic reprogramming creates a state that is less dependent on the specific pathways targeted by the inhibitor, allowing cancer cells to survive and proliferate. nih.gov Such adaptive metabolic states could confer broad resistance that would diminish the efficacy of a dual Topoisomerase II/EGFR inhibitor.
Strategies to Overcome Resistance
Addressing the multifaceted nature of resistance to dual inhibitors requires innovative and strategic approaches, including combining therapies, designing next-generation drugs, and targeting the alternative signaling routes that cancer cells exploit to survive.
Preclinical Evaluation of Combination Therapies for Resistant Models
A primary strategy to overcome resistance is to combine the dual inhibitor with other therapeutic agents that target distinct vulnerability pathways. Preclinical studies provide a strong rationale for this approach by evaluating synergistic effects in resistant cancer models. Combining EGFR inhibitors with agents that target downstream pathways (like MEK inhibitors) or bypass tracks (like MET inhibitors) has shown promise. frontiersin.orgijbs.com Moreover, the very concept of a dual inhibitor is supported by studies showing that combining separate EGFR and Topoisomerase II inhibitors can synergistically overcome resistance to EGFR-TKIs alone. nih.govresearchgate.netjci.org
| Combination Strategy | Targeted Pathway/Mechanism | Preclinical Findings | Reference Compound(s) |
|---|---|---|---|
| EGFR-TKI + MET Inhibitor | MET Bypass Pathway | Dual therapy effectively decreased tumor growth in patient-derived xenografts with MET amplification. | Osimertinib + Crizotinib (B193316) |
| EGFR-TKI + MEK Inhibitor | MAPK Downstream Pathway | Synergistic anti-cancer effects observed in both EGFR-sensitive and resistant NSCLC cell lines. | Lapatinib + AZD6244 |
| EGFR-TKI + FGFR Inhibitor | FGFR1 Bypass Pathway | Dual EGFR/FGFR inhibition induced cell death in mesenchymal, EGFR-TKI resistant cell lines. | EGF816 + BGJ398 |
| EGFR-TKI + Anti-angiogenic Agent | VEGF Pathway | Combination extended progression-free survival in patients with EGFR mutations. | Erlotinib + Bevacizumab |
| EGFR-TKI + Topoisomerase II Inhibitor | Overcomes Acquired EGFR-TKI Resistance | Synergistically decreased cell survival and suppressed growth of osimertinib-resistant tumors. | Osimertinib + Etoposide/Doxorubicin |
Development of Next-Generation Dual Inhibitors to Bypass Resistance Mechanisms
The evolution of targeted therapies involves creating next-generation inhibitors designed to overcome specific, known resistance mechanisms. For EGFR inhibitors, this has meant developing third- and fourth-generation drugs that can effectively target secondary mutations like T790M and C797S, which cause resistance to earlier-generation drugs. researchgate.net
A next-generation Topoisomerase II/EGFR dual inhibitor would need to incorporate these advances. The EGFR-targeting component would be designed to be effective against common resistance mutations. Simultaneously, the Topoisomerase II-targeting moiety could be optimized to counteract resistance mechanisms specific to that enzyme, such as alterations in the enzyme's structure or expression levels. nih.gov The goal is to create a single molecule that anticipates and overcomes multiple, well-characterized paths to resistance.
| Generation | Design Strategy | Targeted Resistance Mechanism | Example Moieties/Concepts |
|---|---|---|---|
| First-Generation Dual Inhibitor | Combines pharmacophores for wild-type EGFR and Topoisomerase II. | Initial dual targeting of proliferation and DNA replication. | Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids nih.gov |
| Next-Generation Dual Inhibitor (Conceptual) | Incorporate an irreversible, covalent EGFR-binding moiety with a potent Topoisomerase II catalytic inhibitor. | EGFR T790M "gatekeeper" mutation. | Osimertinib-like warhead + Etoposide-like scaffold |
| Future-Generation Dual Inhibitor (Conceptual) | Allosteric EGFR inhibition combined with a novel Topoisomerase II poison. | EGFR C797S mutation, which confers resistance to covalent inhibitors. Altered Topo II enzyme conformation. | Allosteric EGFR modulators + Novel DNA-intercalating agents |
Targeting Resistance-Associated Bypass Pathways
One of the most common ways cancer cells develop acquired resistance is by activating "bypass pathways." When a primary signaling pathway like EGFR is blocked, the cell can reroute signals through alternative receptor tyrosine kinases (RTKs) or downstream effectors to maintain proliferation and survival. mdpi.comresearchgate.netiucc.ac.il
Key bypass pathways implicated in EGFR-TKI resistance include MET, HER2, AXL, and FGFR. frontiersin.orgiucc.ac.ilresearchgate.net The activation of these pathways, often through gene amplification or overexpression of the corresponding ligand, renders the cancer cell no longer dependent on EGFR signaling. researchgate.netnih.gov Therefore, a crucial strategy is to identify the specific bypass pathway at play in a resistant tumor and co-administer an inhibitor targeting that pathway. This highlights the importance of re-biopsy and molecular profiling upon disease progression to guide subsequent treatment choices. nih.gov
| Bypass Pathway | Mechanism of Activation | Potential Co-Targeting Agent | Therapeutic Rationale |
|---|---|---|---|
| MET | Gene amplification or HGF ligand overexpression. nih.gov | MET Inhibitors (e.g., Crizotinib, Capmatinib) | Dual blockade of EGFR and MET is necessary to overcome MET-driven resistance. nih.gov |
| HER2 (ERBB2) | Gene amplification or mutation. | HER2 Inhibitors (e.g., Trastuzumab, Afatinib) | Overcomes resistance mediated by HER2 acting as a surrogate kinase. nih.gov |
| AXL | Overexpression, often associated with EMT. | AXL Inhibitors (e.g., Bemcentinib) | Targets a key driver of the mesenchymal and drug-tolerant state. |
| FGFR | Gene amplification or fusion. | FGFR Inhibitors (e.g., BGJ398) | Effective in overcoming resistance in specific mesenchymal-like resistant models. frontiersin.org |
| RAS/RAF/MEK | Mutations in downstream effectors like KRAS or BRAF. frontiersin.org | MEK Inhibitors (e.g., Trametinib) or BRAF Inhibitors (e.g., Dabrafenib) | Inhibits the signaling cascade downstream of the bypassed receptor. |
Preclinical Combination Strategies Involving Topoisomerase Ii/egfr in 1
Rationale for Combination Therapies
Combining a dual Topoisomerase II/EGFR inhibitor with other anticancer agents is underpinned by several key principles aimed at maximizing therapeutic outcomes. The simultaneous inhibition of Topo II and EGFR can itself be considered a combination strategy, offering a potent approach to cancer treatment. researchgate.net
A primary driver for combination therapies is the circumvention of drug resistance, a major cause of treatment failure. nih.gov Cancer cells can develop resistance to single-agent therapies, including EGFR tyrosine kinase inhibitors (TKIs), through various mechanisms. mdpi.com Preclinical studies have shown that elevated levels of Topo IIα are a feature of EGFR-mutant non-small cell lung cancer (NSCLC) cells with acquired resistance to the third-generation EGFR-TKI, osimertinib (B560133). nih.govresearchgate.net In these resistant cells, inhibiting Topo II with agents like doxorubicin (B1662922) or etoposide (B1684455) can restore sensitivity to osimertinib. nih.govresearchgate.netjci.org
Conversely, high EGFR expression has been linked to cellular resistance against Topo II inhibitors. researchgate.netiiarjournals.org Therefore, a dual inhibitor targeting both molecules could preemptively counter these interconnected resistance mechanisms. researchgate.net The combination of a Topo II inhibitor with an EGFR-TKI has been shown to delay the emergence of acquired resistance by effectively eliminating drug-tolerant and primarily resistant cancer cells from the outset. nih.gov
Combination strategies aim to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.com Preclinical research has consistently demonstrated synergistic interactions between Topo II inhibitors and EGFR inhibitors.
In models of osimertinib-resistant NSCLC, the combination of osimertinib with the Topo II inhibitors doxorubicin or etoposide resulted in a synergistic decrease in cancer cell survival. nih.govresearchgate.net This enhanced effect was confirmed by combination index (CI) values of less than 1, a hallmark of synergy. nih.gov The combination also led to a more profound induction of apoptosis (programmed cell death) compared to either agent alone. nih.govresearchgate.net Similarly, a synergistic effect was observed when combining the Topoisomerase I inhibitor topotecan (B1662842) with the ALK/EGFR inhibitor crizotinib (B193316) in lung cancer cells, significantly inhibiting tumor growth. nih.gov This synergy often stems from targeting distinct but complementary pathways that are critical for cancer cell proliferation and survival. mdpi.com
| Cell Line | Drug 1 | Drug 2 | Observed Effect | Combination Index (CI) | Source |
| PC-9/AR (Osimertinib-Resistant NSCLC) | Osimertinib | Doxorubicin | Synergistic decrease in cell survival | < 1 | nih.gov, researchgate.net |
| HCC827/AR (Osimertinib-Resistant NSCLC) | Osimertinib | Doxorubicin | Synergistic decrease in cell survival | < 1 | nih.gov, researchgate.net |
| PC-9/AR (Osimertinib-Resistant NSCLC) | Osimertinib | Etoposide (VP-16) | Synergistic decrease in cell survival | < 1 | nih.gov, researchgate.net |
| HCC827/AR (Osimertinib-Resistant NSCLC) | Osimertinib | Etoposide (VP-16) | Synergistic decrease in cell survival | < 1 | nih.gov, researchgate.net |
| H1299, HCC827, H1975 (NSCLC) | Topotecan (TPT) | Crizotinib (CRI) | Synergistic inhibition of cell growth | < 1 | nih.gov |
Tumors are not uniform masses of identical cells; they are complex and dynamic ecosystems composed of various cell subpopulations with different genetic and molecular profiles. nih.govmdpi.com This intratumor heterogeneity is a significant challenge for targeted therapy, as a treatment effective against one subpopulation may be ineffective against another. mdpi.com Combination therapies provide a means to address this complexity. By using drugs that target different molecular vulnerabilities, it is possible to eradicate a broader range of cancer cell clones within a heterogeneous tumor. nih.gov For instance, a combination of a Topo II inhibitor and an EGFR inhibitor can eliminate both the bulk of drug-sensitive cells and the smaller populations of drug-tolerant or resistant cells that might otherwise survive and lead to relapse. nih.gov
Combinations with Other Targeted Therapies
The therapeutic potential of a dual Topoisomerase II/EGFR inhibitor can be further amplified by combining it with agents that target other crucial cancer signaling pathways, such as the PI3K/Akt/mTOR network. nih.gov
The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival, and is a component of the PI3K/Akt pathway. nih.govmdpi.com The mTOR pathway is frequently hyperactivated in cancer and can contribute to resistance to EGFR-targeted therapies. nih.gov Preclinical studies provide a strong rationale for combining EGFR and mTOR inhibition.
For example, the combination of the EGFR inhibitor erlotinib (B232) and the mTOR inhibitor everolimus (B549166) has been explored in preclinical models of breast and head and neck cancers. nih.govnih.gov In colorectal cancer models, combining an EGFR inhibitor with an mTOR inhibitor (pp242) was shown to completely block both mTORC1 and mTORC2 activity, effectively inhibiting cell growth. oncotarget.com Given that EGFR inhibition can lead to feedback activation of the PI3K/Akt/mTOR pathway, simultaneous blockade of EGFR and mTOR can create a more comprehensive and durable antitumor response. nih.gov Therefore, a trimodal approach involving a dual Topo II/EGFR inhibitor combined with an mTOR inhibitor could potentially overcome resistance and enhance efficacy.
The PI3K/Akt signaling pathway is one of the most commonly dysregulated pathways in human cancer, playing a central role in cell survival, proliferation, and resistance to anticancer therapies. nih.govspandidos-publications.com Activation of this pathway is a known mechanism of resistance to EGFR inhibitors. nih.gov Consequently, combining EGFR inhibition with the blockade of the PI3K/Akt cascade is a well-supported preclinical strategy.
Preclinical studies have demonstrated that PI3K/Akt/mTOR inhibitors can enhance the effectiveness of and overcome resistance to EGFR TKIs. nih.gov For instance, the Akt inhibitor MK-2206 showed significant synergy when combined with the EGFR inhibitor erlotinib in lung cancer cell lines. spandidos-publications.com Similarly, the dual PI3K/mTOR inhibitor PKI-587 showed enhanced efficacy when combined with a HER2 (an EGFR family member) inhibitor. celcuity.com In models of head and neck cancer, an active EGFR pathway was predictive for the response to the PI3K inhibitor buparlisib (B177719). frontiersin.org A combination therapy that includes a dual Topo II/EGFR inhibitor and a PI3K or Akt inhibitor could therefore simultaneously target DNA integrity, growth factor signaling, and a critical downstream survival pathway, representing a powerful multi-pronged attack on cancer cells. nih.govaacrjournals.org
| Combination Type | Drug 1 (Class) | Drug 2 (Class) | Rationale / Preclinical Finding | Source |
| EGFRi + mTORi | Erlotinib (EGFRi) | Everolimus (mTORi) | Studied in breast and HNSCC models to overcome feedback loop activation. | nih.gov, nih.gov |
| EGFRi + mTORi | Erlotinib (EGFRi) | pp242 (mTORi) | Complete blockade of mTORC1/2 activity and suppressed CRC xenograft progression. | oncotarget.com |
| EGFRi + Akti | Erlotinib (EGFRi) | MK-2206 (Akt i) | Demonstrated significant synergy in lung and ovarian cancer cell lines. | spandidos-publications.com |
| HER2i + PI3K/mTORi | Neratinib (HER2i) | PKI-587 (PI3K/mTORi) | Enhanced tumor growth inhibition in xenograft models. | celcuity.com |
| EGFRi + PI3Ki | Multiple EGFRi | Buparlisib (PI3Ki) | Active EGFR pathway predicted response to buparlisib in HNSCC cell lines. | frontiersin.org |
MEK/ERK Inhibitors
The RAS/RAF/MEK/ERK pathway is a critical downstream signaling cascade of EGFR that regulates cell growth and differentiation. mdpi.comoncotarget.com Acquired resistance to EGFR inhibitors can be driven by the activation of this pathway, making the concurrent inhibition of MEK/ERK a rational therapeutic strategy. mdpi.comoncotarget.comnih.gov Preclinical studies have shown that combining EGFR and MEK inhibitors can effectively reduce cancer cell viability. nih.gov In non-small cell lung cancer (NSCLC) models, for instance, MEK or ERK inhibition has been shown to effectively overcome acquired resistance to the EGFR inhibitor osimertinib. researchgate.net Furthermore, in preclinical models of BRAF-mutated NSCLC, combining osimertinib with MEK inhibitors like trametinib (B1684009) has been shown to circumvent resistance. mdpi.com While direct studies combining a dual Topo II/EGFR inhibitor with a MEK inhibitor are limited, the strong preclinical basis for combining EGFR and MEK inhibitors suggests a potential three-way synergy where the DNA damage from Topo II inhibition is amplified by the blockade of two key survival pathways.
Table 1: Preclinical Findings for EGFR and MEK/ERK Inhibitor Combinations To display the table, click on the "expand" button.
Preclinical Data on Combined EGFR and MEK/ERK Inhibition
| Combination Agents | Cancer Model(s) | Key Findings/Observed Effects | Citation(s) |
| EGFR inhibitor + MEK inhibitor | KRAS-mutant colorectal cancer (CRC) cells | More effective in reducing cell viability than either agent alone. | nih.gov |
| Osimertinib (EGFRi) + MEK/ERK inhibitors | EGFR-mutant lung cancers | MEK or ERK inhibition effectively abrogates the emergence of acquired osimertinib resistance. | researchgate.net |
| Osimertinib (EGFRi) + Trametinib (MEKi) | BRAF-mutated NSCLC models | Combination yielded encouraging outcomes, overcoming resistance. | mdpi.com |
| MEK inhibitors | NSCLC cell lines with EGFR mutations | Cells with EGFR mutations showed resistance to MEK inhibitors alone, suggesting the need for combination therapy. | oncotarget.com |
PARP Inhibitors
A powerful strategy in oncology involves creating synthetic lethality, where the inhibition of two separate pathways leads to cell death, while the inhibition of either one alone does not. The combination of Topoisomerase II inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors is a prime example. Topo II inhibitors induce DNA double-strand breaks (DSBs), while PARP inhibitors block the repair of single-strand breaks (SSBs). nih.govnih.govmdpi.com Unrepaired SSBs can degenerate into DSBs during DNA replication, overwhelming the cell's repair capacity and leading to apoptosis. nih.gov This effect is particularly pronounced in tumors with pre-existing defects in DNA repair, such as those with BRCA1/2 mutations. mdpi.com
Furthermore, EGFR signaling itself has been linked to the regulation of DNA repair pathways. nih.gov EGFR amplification can render cancer cells more susceptible to PARP inhibitors by upregulating key proteins in the DNA damage response, such as Rad51. nih.gov Preclinical studies have demonstrated that combining PARP inhibitors with Topoisomerase inhibitors or EGFR inhibitors can be highly effective. In ovarian cancer models, the combination of a topoisomerase inhibitor and a PARP inhibitor was found to be superior to either agent used alone. mdpi.com While some clinical trials have shown mixed results, preclinical data strongly support the rationale for combining dual Topo II/EGFR inhibition with PARP inhibition to maximize DNA damage and prevent repair. nih.govdovepress.com
Table 2: Preclinical Findings for Topo II/EGFR and PARP Inhibitor Combinations To display the table, click on the "expand" button.
Preclinical Data on Combined Topo II/EGFR and PARP Inhibition
| Combination Agents | Cancer Model(s) | Key Findings/Observed Effects | Citation(s) |
| Topoisomerase inhibitor + PARP inhibitor | Ovarian cancer cells | Combination treatment was superior to PARP inhibition or topoisomerase inhibition alone. | mdpi.com |
| EGFR inhibitors (Gefitinib, Cediranib) + PARP inhibitors | Glioma sphere-forming cells | EGFR amplification rendered cells susceptible to PARPi; combination showed synergistic effects. | nih.gov |
| Olaparib (PARPi) + Gefitinib (B1684475) (EGFRi) | EGFR-mutant NSCLC | A subset of patients with high BRCA1 mRNA expression showed improved progression-free survival with the combination. | dovepress.com |
| Veliparib (PARPi) + Topoisomerase inhibitors | Various xenograft models | Veliparib demonstrated increased cytotoxicity when combined with topoisomerase inhibitors. | dovepress.com |
Other Kinase Inhibitors
Beyond the MEK/ERK pathway, other kinase signaling cascades are crucial for cancer cell survival and represent targets for combination therapy. The PI3K/AKT/mTOR pathway is another primary downstream effector of EGFR, and its activation is a well-documented mechanism of resistance to EGFR inhibitors. mdpi.comoncotarget.com Preclinical studies have shown that inhibiting the PI3K pathway can impair the expression of BRCA1/2, thereby sensitizing cancer cells to PARP inhibitors, which share a mechanistic link with Topoisomerase II inhibitors. nih.gov
Additionally, kinases that regulate the cell cycle and DNA damage response (DDR), such as WEE1, CHK1, and ATM/ATR, are logical partners for Topo II inhibitors. mdpi.comaacrjournals.org Topo II poisons induce DNA damage, which activates DDR checkpoints controlled by these kinases. Inhibiting these kinases can prevent cell cycle arrest, forcing damaged cells into mitosis and leading to mitotic catastrophe and cell death. Preclinical research has shown that ATM inhibition increases tumor cell susceptibility to Topoisomerase inhibitors like doxorubicin, and ATR downregulation enhances the efficacy of topoisomerase poisons. mdpi.com A synergistic effect has also been observed between WEE1 inhibitors and other DNA-damaging agents. frontiersin.org
Table 3: Preclinical Findings for Combinations with Other Kinase Inhibitors To display the table, click on the "expand" button.
Preclinical Data on Combinations with Other Kinase Inhibitors
| Combination Agents | Cancer Model(s) | Key Findings/Observed Effects | Citation(s) |
| Topoisomerase I/II inhibitors + ATM inhibitor | Tumor cells | ATM inhibition increased the susceptibility of tumor cells to topoisomerase inhibitors. | mdpi.com |
| Topoisomerase poisons + ATR downregulation | Tumor cells | Downregulation of ATR increased the efficacy of topoisomerase poisons. | mdpi.com |
| Vorinostat (HDACi) + AZD1775 (WEE1 inhibitor) | Head and neck squamous tumor cells | A synergistic antitumor effect was observed in vitro and in vivo. | frontiersin.org |
| PI3K inhibitors + PARP inhibitors | BRCA-proficient triple-negative breast cancer (TNBC) | PI3K inhibition impaired BRCA1/2 expression and sensitized cells to PARP inhibitors. | nih.gov |
Combinations with Conventional Chemotherapeutic Agents
Combining a targeted dual inhibitor with standard-of-care chemotherapy is a foundational strategy to enhance cytotoxicity and address different facets of tumor biology.
DNA-Damaging Agents
Topoisomerase II inhibitors like etoposide and doxorubicin are themselves potent DNA-damaging agents. nih.govaacrjournals.org Combining them with other drugs that damage DNA through different mechanisms, such as platinum-based agents (e.g., cisplatin (B142131), carboplatin) that form DNA crosslinks, can induce an overwhelming level of genomic stress. nih.govaacrjournals.org The addition of an EGFR inhibitor to this combination serves to block the pro-survival signals that cancer cells activate in response to DNA damage. aacrjournals.org Research in osimertinib-resistant NSCLC models showed that the combination of osimertinib with the Topo II inhibitor etoposide (VP-16) synergistically decreased cell survival and suppressed tumor growth. researchgate.netnih.gov This combination was shown to be more effective than combining osimertinib with cisplatin in the same models, highlighting the potent synergy between EGFR inhibition and Topoisomerase II inhibition. researchgate.net
Table 4: Preclinical Findings for Combinations with DNA-Damaging Agents To display the table, click on the "expand" button.
Preclinical Data on Combinations with DNA-Damaging Agents
| Combination Agents | Cancer Model(s) | Key Findings/Observed Effects | Citation(s) |
| Osimertinib (EGFRi) + Etoposide (VP-16) / Doxorubicin (Topo II inhibitors) | Osimertinib-resistant NSCLC cells and xenografts | Synergistically decreased cell survival, enhanced DNA damage and apoptosis, and suppressed tumor growth. | researchgate.netnih.gov |
| Osimertinib (EGFRi) + Cisplatin (Platinum agent) | Osimertinib-resistant NSCLC cells | Combination was tested, but the synergy with Topo II inhibitors was more pronounced. | researchgate.netnih.gov |
| Tyrosine Kinase Inhibitors (TKIs) + Topo II poisons (Doxorubicin, Etoposide) | Cancer cell lines | Continuous pre-treatment with TKIs like gefitinib rendered cells resistant to Topo II poisons by downregulating Topo IIα expression. This suggests sequence-dependent effects. | aacrjournals.org |
Antimetabolites
Antimetabolites, such as gemcitabine, 5-fluorouracil (B62378) (5-FU), and capecitabine (B1668275), disrupt DNA synthesis by interfering with the production of essential metabolic building blocks. aacrjournals.org A multi-agent approach combining a dual Topo II/EGFR inhibitor with an antimetabolite could theoretically attack DNA replication, DNA integrity, and cell survival signaling simultaneously. Preclinical studies in osimertinib-resistant NSCLC cell lines have explored such combinations. While combinations of osimertinib with antimetabolites like gemcitabine, 5-FU, and capecitabine were evaluated, the most significant synergistic effects were observed with Topoisomerase II inhibitors, suggesting that the Topo II/EGFR inhibition axis is a particularly powerful combination partner. researchgate.netnih.gov
Table 5: Preclinical Findings for Combinations with Antimetabolites To display the table, click on the "expand" button.
Preclinical Data on Combinations with Antimetabolites
| Combination Agents | Cancer Model(s) | Key Findings/Observed Effects | Citation(s) |
| Osimertinib (EGFRi) + Gemcitabine / 5-FU / Capecitabine | Osimertinib-resistant NSCLC cell lines | Combinations were tested, but did not show the same level of synergy as the combination with Topo II inhibitors. | researchgate.netnih.gov |
| Eribulin (B193375) (Microtubule inhibitor) + Capecitabine | Breast cancer xenograft models (MX-1, UISO-BCA-1) | Eribulin showed in vivo combination activity with capecitabine. | iiarjournals.org |
Microtubule-Targeting Agents
Microtubule-targeting agents, including taxanes (paclitaxel, docetaxel) and vinca (B1221190) alkaloids (vincristine), disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest in M-phase and subsequent apoptosis. nih.gov Combining these agents with DNA-damaging Topoisomerase II inhibitors offers a strategy to target cancer cells in different phases of the cell cycle. nih.gov However, the outcomes of such combinations can be complex. Some therapeutic regimens successfully combine microtubule and Topo II inhibitors, nih.gov but antagonistic effects have also been reported, potentially due to conflicting cell cycle effects. nih.gov In preclinical tests on osimertinib-resistant NSCLC cells, combinations with paclitaxel (B517696) and vincristine (B1662923) were assessed, but again, the most potent synergy was found with Topo II inhibitors. researchgate.netnih.gov In a separate study, the combination of the microtubule inhibitor eribulin and the Topo II inhibitor doxorubicin showed a surprising lack of interaction in a melanoma xenograft model, indicating that synergy is not guaranteed and can be model-dependent. iiarjournals.org
Table 6: Preclinical Findings for Combinations with Microtubule-Targeting Agents To display the table, click on the "expand" button.
Preclinical Data on Combinations with Microtubule-Targeting Agents
| Combination Agents | Cancer Model(s) | Key Findings/Observed Effects | Citation(s) |
| Osimertinib (EGFRi) + Paclitaxel / Vincristine | Osimertinib-resistant NSCLC cell lines | Combinations were tested alongside Topo II inhibitor combinations, with the latter showing superior synergy. | researchgate.netnih.gov |
| Eribulin + Doxorubicin (Topo II inhibitor) | MDA-MB-435 melanoma xenograft | The combination of two active agents showed no additive activity or antagonism, suggesting a complex interaction. | iiarjournals.org |
| Vincristine + Etoposide (VP-16) | General cancer therapy context | Frequently used in combination, but reports of antagonistic effects exist, highlighting the complexity of scheduling. | nih.gov |
Combinations with Radiotherapy
The strategy of combining EGFR inhibitors with radiotherapy has been investigated to leverage the radiosensitizing effects of targeting the EGFR pathway. nih.govamegroups.org Preclinical studies have suggested that EGFR inhibition can enhance tumor response to radiation. amegroups.org The rationale for this combination is based on the role of EGFR in promoting cell proliferation and DNA repair, processes that can counteract the cytotoxic effects of radiotherapy. nih.gov While extensive preclinical data exists for combining EGFR inhibitors with radiation, and similarly for Topoisomerase II inhibitors as part of chemoradiotherapy regimens, specific published research on a single agent dually targeting both Topoisomerase II and EGFR in combination with radiotherapy is not extensively detailed in the available literature. However, the principles underlying these combination strategies suggest a potential for enhanced tumor control. aacrjournals.org
Evaluation of Synergy and Additivity in Preclinical Models
Preclinical evaluation of combining Topoisomerase II and EGFR inhibition is crucial to determine if the combination results in a greater therapeutic effect than the sum of the individual agents (synergy) or an effect equal to their sum (additivity).
A quantitative method to determine synergy or additivity is the Combination Index (CI) analysis, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. frontiersin.org
In preclinical studies involving non-small cell lung cancer (NSCLC) models resistant to the EGFR inhibitor osimertinib, the combination of osimertinib with Topoisomerase II inhibitors such as doxorubicin (DXR) or etoposide (VP-16) has demonstrated synergistic effects. The CI values for these combinations were consistently less than 1, confirming a synergistic interaction in decreasing cancer cell survival. nih.gov Similarly, studies combining the topoisomerase inhibitor topotecan with the ALK and c-Met inhibitor crizotinib in lung cancer cell lines also reported a CI of less than 1, indicating significant synergy in inhibiting cancer cell growth. nih.gov In other research, strong synergism (CI < 0.48) was noted between the EZH2 inhibitor DZNep and the Topo II inhibitor etoposide in NSCLC cell lines harboring EGFR mutations. uky.edu
| Combination | Cancer Model | Result | Reference |
|---|---|---|---|
| Osimertinib (EGFRi) + Doxorubicin (Topo IIi) | Osimertinib-Resistant NSCLC Cells (PC-9/AR, HCC827/AR) | CI < 1 (Synergy) | nih.gov |
| Osimertinib (EGFRi) + Etoposide (Topo IIi) | Osimertinib-Resistant NSCLC Cells (PC-9/AR, HCC827/AR) | CI < 1 (Synergy) | nih.gov |
| Topotecan (Topoisomerase Inhibitor) + Crizotinib | NSCLC Cell Lines (H1299, HCC827, H1975) | CI < 1 (Synergy) | nih.gov |
| Etoposide (Topo IIi) + DZNep (EZH2i) | EGFR-mutant NSCLC Cell Lines | CI < 0.48 (Strong Synergy) | uky.edu |
The synergistic effects observed in vitro have been translated into in vivo models, demonstrating enhanced tumor suppression. In studies using xenograft models of osimertinib-resistant NSCLC, the combination of osimertinib with either doxorubicin or etoposide led to significantly more effective tumor growth inhibition compared to either drug administered alone. nih.govresearchgate.net This was evidenced by measurements of both tumor size and weight at the end of the treatment period. nih.gov
Furthermore, analysis of tumor tissues from these in vivo studies revealed that the combination treatment resulted in a lower number of proliferating cells (Ki-67 positive) and a higher number of apoptotic cells (cleaved PARP positive) compared to single-agent treatments. nih.gov Another in vivo study confirmed the synergistic effect of topotecan and crizotinib, which remarkably repressed tumor growth with an inhibition rate of 81.32%. nih.gov These findings underscore the potential of dual Topoisomerase II and EGFR inhibition to effectively control tumor growth in preclinical settings.
| Combination | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Osimertinib (EGFRi) + Doxorubicin (Topo IIi) | Osimertinib-Resistant NSCLC Xenografts (PC-9/AR, HCC827/AR) | Significantly more effective inhibition of tumor growth (size and weight) compared to single agents. nih.gov | nih.gov |
| Osimertinib (EGFRi) + Etoposide (Topo IIi) | Osimertinib-Resistant NSCLC Xenografts (PC-9/AR, HCC827/AR) | Effectively inhibits the growth of resistant tumors. nih.gov Decreased Ki-67 and increased cleaved PARP in tumor tissues. nih.gov | nih.govresearchgate.net |
| Topotecan (Topoisomerase Inhibitor) + Crizotinib | Lung Cancer Animal Model | Remarkable tumor growth repression with an inhibition rate of 81.32%. nih.gov | nih.gov |
| Osimertinib (EGFRi) + Cetuximab (EGFR mAb) | Patient-Derived Xenograft Models (EGFR-mutant NSCLC) | Robust tumor growth inhibition compared to osimertinib monotherapy. targetedonc.com | targetedonc.com |
Advanced Methodologies and Research Approaches in Studying Topoisomerase Ii/egfr in 1
Cell-Based Functional Assays
Colony Formation Assays
The colony formation or clonogenic assay is a fundamental in vitro method used to determine the ability of a single cell to undergo sufficient proliferation to form a colony. This assay provides insight into the cytostatic or cytotoxic effects of an inhibitor over a longer term than typical cell viability assays.
To study Topoisomerase II/EGFR-IN-1, cancer cells are seeded at a low density in multi-well plates and treated with varying concentrations of the inhibitor. Over a period of one to three weeks, surviving cells proliferate and form visible colonies, which are then fixed, stained (e.g., with crystal violet), and counted. A reduction in the number or size of colonies in treated wells compared to a vehicle-treated control indicates that the inhibitor impairs the cells' ability to reproduce indefinitely.
Research on compounds with similar dual-inhibition profiles demonstrates the utility of this assay. For instance, studies combining EGFR inhibitors like osimertinib (B560133) with Topo II inhibitors such as etoposide (B1684455) have shown a synergistic decrease in colony formation in resistant non-small cell lung cancer (NSCLC) cell lines. jci.orgresearchgate.net Similarly, targeting EGFR with gefitinib (B1684475) has been shown to reduce the colony-forming ability of squamous cell carcinoma cells, an effect that can be quantified to assess therapeutic potential. researchgate.net These findings suggest that a potent dual inhibitor like this compound would be expected to significantly reduce the clonogenic survival of susceptible cancer cells.
Table 1: Representative Data from a Colony Formation Assay This table contains hypothetical data illustrating potential results.
| Treatment Group | Number of Colonies (Mean ± SD) | Surviving Fraction (%) |
|---|---|---|
| Control (Vehicle) | 150 ± 12 | 100 |
| Topo II/EGFR-IN-1 (Low Conc.) | 85 ± 9 | 56.7 |
| Topo II/EGFR-IN-1 (High Conc.) | 25 ± 5 | 16.7 |
Migration and Invasion Assays
Cancer cell migration and invasion are critical processes for metastasis. Methodologies to study these phenomena are essential for evaluating the anti-metastatic potential of this compound.
Wound-Healing Assay: This technique provides a straightforward method to assess collective cell migration. A "wound" or scratch is created in a confluent monolayer of cancer cells. The cells are then treated with the inhibitor, and the rate at which the cells migrate to close the wound is monitored over time via microscopy. A delay in wound closure in the presence of this compound would indicate an inhibitory effect on cell migration. Studies on EGFR inhibitors have demonstrated their ability to block EGF-induced cell migration and wound closure. dundee.ac.uk
Transwell Migration and Invasion Assays: These assays, also known as Boyden chamber assays, provide a more quantitative measure of cell motility. nih.gov For a migration assay, cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). Cells that migrate through the pores to the bottom of the membrane are stained and counted. The invasion assay is similar, but the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must actively degrade and invade to pass through. nih.govmdpi.com By quantifying the number of migrated or invaded cells, researchers can determine the efficacy of this compound in blocking these processes. Given that EGFR signaling is a key driver of cell motility, and Topo II is involved in the gene expression required for these complex processes, a dual inhibitor is expected to potently inhibit both migration and invasion. mdpi.com
Molecular Profiling Techniques
To understand the mechanisms through which this compound exerts its effects, a variety of molecular profiling techniques are employed. These methods provide a detailed view of the inhibitor's impact on the transcriptome, proteome, and genome of cancer cells.
Gene Expression Analysis (e.g., RNA-sequencing, quantitative Real-Time PCR)
Gene expression analysis reveals how this compound alters the transcriptional landscape of a cell.
RNA-sequencing (RNA-seq): This powerful, high-throughput technique provides a comprehensive snapshot of the entire transcriptome. By comparing the RNA-seq profiles of cells treated with the inhibitor to untreated controls, researchers can identify all genes that are significantly up- or downregulated. This can reveal entire signaling pathways and cellular processes affected by the dual inhibition of EGFR and Topo II. For example, RNA-seq analysis of cells treated with EGFR inhibitors has been used to identify changes in genes related to cell proliferation, angiogenesis, and metastasis. nih.gov
Quantitative Real-Time PCR (qRT-PCR): While RNA-seq provides a global view, qRT-PCR is used to accurately quantify the expression levels of specific genes of interest. It is often used to validate the findings from an RNA-seq experiment. In the context of this compound, researchers would use qRT-PCR to confirm changes in the expression of TOP2A (the gene encoding Topoisomerase IIα), EGFR, and key downstream signaling molecules or markers of apoptosis and cell cycle arrest identified through broader screening methods. jci.org
Proteomic Analysis (e.g., Mass Spectrometry-based Proteomics, Western Blotting)
Proteomic analysis focuses on the large-scale study of proteins, their structures, and their functions. It is crucial for understanding the ultimate functional output of the cellular changes induced by this compound.
Mass Spectrometry-based Proteomics: This technology allows for the identification and quantification of thousands of proteins from a cell lysate. By comparing the proteomes of treated versus untreated cells, researchers can identify widespread changes in protein expression. This can uncover novel targets or off-target effects of the inhibitor and provide a systems-level understanding of the cellular response. mdpi.com
Western Blotting: This is a widely used antibody-based technique to detect and quantify specific proteins. researchgate.net It is an essential tool for validating proteomic data and for routine analysis of key protein targets. To study this compound, Western blotting would be used to directly measure the levels of total and phosphorylated EGFR, as well as total Topoisomerase IIα. nih.govcellsignal.com A successful inhibitor would be expected to decrease the levels of phosphorylated EGFR, indicating target engagement. Furthermore, analysis of downstream proteins like Akt and ERK, and apoptosis markers like cleaved caspase-7 and caspase-9, would reveal the functional consequences of this inhibition. nih.gov
Table 2: Example Western Blot Analysis of Key Proteins This table contains hypothetical data illustrating potential results.
| Protein Target | Control Cells | Treated Cells (Topo II/EGFR-IN-1) | Expected Outcome |
|---|---|---|---|
| p-EGFR (Tyr1068) | +++ | + | Decrease |
| Total EGFR | +++ | +++ | No Change |
| Total Topo IIα | +++ | ++ | Possible Decrease |
| p-Akt (Ser473) | +++ | + | Decrease |
| Cleaved Caspase-3 | + | +++ | Increase |
(+ indicates relative band intensity)
Phosphoproteomics
Since EGFR is a receptor tyrosine kinase, its function is fundamentally regulated by phosphorylation. digitellinc.com Phosphoproteomics, typically performed using mass spectrometry, is a specialized branch of proteomics that focuses on identifying and quantifying protein phosphorylation sites on a global scale. nih.govbiorxiv.org
This technique is critical for studying an EGFR inhibitor. Treatment with this compound should lead to a significant reduction in phosphorylation at the known autophosphorylation sites on EGFR's C-terminal tail. nih.gov Furthermore, phosphoproteomic analysis can map the downstream effects, revealing decreased phosphorylation of numerous proteins in the MAPK and PI3K/Akt signaling pathways that are normally activated by EGFR. mdpi.comnih.gov This provides a highly detailed and direct measure of the inhibitor's efficacy in blocking the kinase activity of its target.
Genomic Analysis (e.g., Next-Generation Sequencing for Mutations, Copy Number Variations)
Genomic analysis using Next-Generation Sequencing (NGS) is employed to understand how the inherent genetic makeup of a cancer cell might influence its sensitivity or resistance to this compound.
NGS can be used to sequence the EGFR and TOP2A genes to identify mutations or copy number variations. mdpi.com For instance, certain activating mutations in the EGFR kinase domain are known to predict sensitivity to EGFR inhibitors, while other mutations can confer resistance. mdpi.com Similarly, the amplification or deletion of the TOP2A gene could impact a cell's response to a Topoisomerase II inhibitor. aacrjournals.org This information is crucial for identifying patient populations that might benefit most from the drug and for understanding mechanisms of resistance. Preclinical studies have suggested that EGFR mutation status may even be a biomarker for sensitivity to Topoisomerase II inhibitors, highlighting the potential for a multi-targeted approach. nih.gov
Advanced Imaging Techniques
Advanced imaging offers non-invasive and detailed visualization of a drug's effect at the cellular, tissue, and whole-organism level. These techniques are crucial for understanding the dynamic response of cancer cells to dual Topo II/EGFR inhibition.
Live-cell imaging allows researchers to observe the real-time effects of a dual inhibitor on cellular processes. Using techniques like spinning disk confocal microscopy, the trafficking of EGFR can be meticulously tracked. Upon ligand binding, EGFR is internalized from the cell surface into endosomes, a process that can be visualized with fluorescently tagged proteins. For instance, studies have used Grb2 protein fused to a yellow fluorescent protein (YFP) to monitor its interaction with EGFR during endocytosis. This methodology could be employed to determine if a dual Topoisomerase II/EGFR inhibitor alters EGFR internalization, its association with adaptor proteins, or its eventual fate of recycling or degradation.
Translating cellular effects to a whole-organism context is critical. In vivo imaging in preclinical models, such as mice with tumor xenografts, provides invaluable data on therapeutic response.
Bioluminescence Imaging: This technique can be adapted to monitor the activity of specific signaling pathways. By creating a bi-fragment luciferase reconstitution system, where EGFR and its interacting partners are fused to fragments of luciferase, the activation of the receptor can be quantified through light emission. This approach allows for the non-invasive and longitudinal assessment of how a dual inhibitor suppresses EGFR signaling within a tumor over weeks.
Magnetic Resonance Imaging (MRI): MRI is a powerful tool for monitoring physiological changes in tumors in response to therapy. nih.gov Quantitative MRI parameters can assess changes in tumor volume, cell density, and vascularity. nih.gov For example, the Apparent Diffusion Coefficient (ADC) can indicate changes in cell density, with an increase often corresponding to effective treatment. nih.gov Dynamic contrast-enhanced MRI (DCE-MRI) measures parameters like Kps (a measure of vascular permeability), which can reveal the anti-angiogenic effects of an EGFR inhibitor. nih.gov Studies on EGFR inhibitors have shown that specific MRI features, such as tumor necrosis and rim enhancement, can serve as prognostic factors for treatment response. nih.govajnr.org
Positron Emission Tomography (PET): PET imaging offers a non-invasive method to quantify the expression and activity of molecular targets. Small molecule PET tracers have been specifically designed to target the tyrosine kinase domain of EGFR. These tracers allow for the quantification of receptor expression in tumors and can differentiate between various EGFR mutational statuses, providing a direct way to assess target engagement by an inhibitor in vivo.
Table 1: In Vivo Imaging Modalities for Assessing Tumor Response to EGFR/Topo II Inhibition
| Imaging Modality | Key Application | Parameters Measured | Research Findings |
|---|---|---|---|
| Bioluminescence | Monitoring EGFR pathway activation | Luciferase signal intensity | Can quantify rapid and sustained radiation-induced EGFR activation and inhibitor-mediated signal suppression in the same tumor over time. |
| MRI | Assessing physiological tumor changes | Tumor volume, Apparent Diffusion Coefficient (ADC), Vascular permeability (Kps) | Gefitinib treatment led to significant tumor growth inhibition and lower cell density. nih.gov Brain MR imaging features like necrosis can predict poor prognosis in patients treated with EGFR-TKIs. nih.gov |
| PET | Quantifying target expression & engagement | Tracer uptake (e.g., Tumor-to-non-tumor ratio) | Small molecule PET tracers can quantify EGFR expression and differentiate mutational statuses, offering an alternative to biopsies. |
Immunofluorescence (IF) and immunohistochemistry (IHC) are indispensable for localizing Topoisomerase II and EGFR proteins within cells and tumor tissues. Topoisomerase IIα (Topo IIα) is a well-established marker of cell proliferation and is highly expressed in rapidly dividing cancer cells. IHC studies have demonstrated a direct correlation between Topo IIα expression and tumor grade. For instance, in prostatic adenocarcinoma, the Topo IIα index (percent of positively staining cells) increases with the Gleason score, indicating higher proliferation in more poorly differentiated tumors. Similarly, IHC can be used to detect the overexpression of EGFR in various malignancies, including colon, breast, and gastric cancers. These techniques are vital for confirming the presence of the dual inhibitor's targets in preclinical tumor models and for correlating their expression levels with therapeutic response.
Computational and Systems Biology Approaches
Computational and systems biology provide the framework to analyze the complex biological networks affected by dual-target inhibitors, moving beyond a single-target perspective. nih.gov These approaches are essential for understanding the multifaceted mechanism of action and for discovering biomarkers of response.
A systems-level understanding of a drug's impact can be achieved by analyzing its effect on the entire cellular network. nih.gov For a dual Topo II/EGFR inhibitor, this involves mapping the protein-protein interaction (PPI) networks of both targets. By integrating PPI data with phosphoproteomics, researchers can build a detailed "interactome" for a target like EGFR. embopress.org
Systematic perturbation of the nodes within this network (e.g., using RNA interference) can identify a core set of proteins essential for the survival of cancer cells dependent on EGFR signaling. embopress.org One such study identified a 14-protein core network, with 9 proteins being specifically critical for the survival of EGFR-mutated lung cancer cells. embopress.org Analyzing how a dual inhibitor perturbs this network can reveal mechanisms of action and potential pathways of resistance. embopress.org This approach can also identify new therapeutic targets; for example, targeting a network protein like ARHG5 could potentially inhibit both drug-sensitive and drug-resistant cells. embopress.org Pathway enrichment analysis using databases like STRING and KEGG can further elucidate which signaling cascades (e.g., the ERBB signaling pathway) are most affected. researchgate.net
Table 2: Core Network Proteins for Survival of EGFR-Mutated Lung Cancer Cells
| Protein Symbol | Function / Association |
|---|---|
| EGFR | Receptor Tyrosine Kinase |
| GRB2 | Adaptor Protein |
| MK12 | Mitogen-Activated Protein Kinase |
| SHC1 | Adaptor Protein |
| ARAF | Serine/Threonine-Protein Kinase |
| CD11B | Integrin Alpha M |
| ARHG5 | Rho GTPase Activating Protein 5 |
| GLU2B | Glutamate Ionotropic Receptor |
| CD11A | Integrin Alpha L |
This table is based on findings from a study that identified a core network of proteins essential for the viability of multiple EGFR-mutated lung cancer cells. embopress.org
Predicting which tumors will respond to a given therapy is a central goal of precision oncology. Machine learning and deep learning models are increasingly used to predict drug response based on the molecular characteristics of cancer cells. d-nb.infoelsevierpure.com These models are often trained on large preclinical datasets, such as those from panels of cancer cell lines, which include extensive data on genomics, transcriptomics, and proteomics, alongside drug sensitivity measurements (e.g., IC50 values). d-nb.infoplos.org
For a novel dual Topo II/EGFR inhibitor, a predictive model could be developed by training an algorithm on the gene expression profiles and mutation statuses of various cancer cell lines treated with the compound. d-nb.info Advanced frameworks like TINDL (a deep learning framework) can be trained entirely on preclinical data to predict patient tumor responses by using a tissue-informed normalization method to bridge the gap between cell lines and clinical tumors. elsevierpure.com Such models can not only predict sensitivity but also help identify biomarkers by making the "black box" of the deep learning model interpretable, revealing the genes whose expression levels are most predictive of the drug's effect. elsevierpure.com
High-Throughput Screening Data Analysis
The discovery of novel dual inhibitors targeting both Topoisomerase II (Topo II) and the Epidermal Growth Factor Receptor (EGFR) relies heavily on high-throughput screening (HTS) to rapidly assess large compound libraries. The analysis of the vast datasets generated by HTS is a critical, multi-step process designed to identify genuine "hits" while minimizing false positives. This process involves rigorous quality control, robust statistical methods for hit selection, and computational approaches to derive meaningful structure-activity relationships (SAR).
Initial Data Processing and Quality Control
Raw data from HTS assays is susceptible to systematic errors, such as variations across microtiter plates, edge effects, or signal drift over time. Therefore, the first step in the analysis pipeline is data normalization to correct for these biases. nih.govresearchgate.net Common methods include normalization to the median or mean of each plate or using computational algorithms like the B-score method to adjust for row and column gradients. nih.gov
Quality control is assessed using statistical metrics like the Z'-factor, which measures the dynamic range and variability of the assay. researchgate.net An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. researchgate.net This ensures that the distinction between positive controls (maximal inhibition) and negative controls (no inhibition) is reliable enough to identify active compounds.
Hit Identification and Confirmation
A "hit" is a compound that demonstrates a desirable level of biological activity, exceeding a predefined threshold. news-medical.net A common method for hit selection is to set a threshold based on the mean activity of the control wells plus a multiple of the standard deviation (e.g., three standard deviations). nih.gov Compounds whose activity surpasses this cutoff are flagged as initial hits.
These primary hits must undergo a confirmation process to eliminate false positives, which can arise from assay interference rather than true inhibition of the target. drugtargetreview.comnih.gov This involves re-testing the compounds, often in full dose-response curves to determine their potency (e.g., IC50 value). bellbrooklabs.com Orthogonal assays, which measure the target activity using a different detection method, are also employed to validate that the compound's effect is genuine. plos.org
Detailed Research Findings from a Screening Campaign
In a notable study aimed at identifying dual Topoisomerase IIα and EGFR inhibitors, a series of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were synthesized and evaluated. tandfonline.comnu.edu.kznih.gov The screening process involved assessing the compounds for both their cytotoxic effects on cancer cell lines and their direct inhibitory activity against the target enzymes.
The most promising compounds from this screen, designated 6a, 6c, and 6i, demonstrated potent dual inhibitory activity. nih.gov The analysis of the screening data revealed their efficacy, as summarized in the tables below.
Table 1: Cytotoxic Activity of Lead Compounds against Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) in micromolar (µM) for the lead compounds against three human cancer cell lines: MCF-7 (breast), A549 (lung), and HCT-116 (colon). Lower values indicate greater cytotoxic potency. The reference compounds are Doxorubicin (B1662922) (a standard Topoisomerase inhibitor) and Erlotinib (B232) (a standard EGFR inhibitor).
Table 2: Enzymatic Inhibitory Activity of Lead Compounds
This table presents the IC50 values for the inhibition of the target enzymes, Topoisomerase IIα and EGFR. This data confirms that the cytotoxic effects observed in the cell lines are likely due to the direct inhibition of these two proteins.
The analysis of these results indicates that compound 6i was the most potent of the series, with superior cytotoxic activity and dual enzyme inhibition compared to the other hybrids and even the reference drugs in some cases. nih.gov
Computational Analysis and Post-Screening Triage
Modern HTS data analysis incorporates computational methods to further refine the hit list. nih.gov After identifying potent hits, structure-activity relationship (SAR) analysis is performed to understand how chemical modifications affect biological activity. helsinki.fi This can reveal common chemical scaffolds or features responsible for the desired inhibitory effects. drugtargetreview.com
Furthermore, molecular docking studies are often used to predict how the hit compounds bind to the active sites of Topoisomerase II and EGFR. nih.govresearchgate.net This provides a structural hypothesis for the observed activity and guides the design of next-generation inhibitors with improved potency and selectivity. nih.gov Compounds are also filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure they possess drug-like characteristics suitable for further development. researchgate.net This entire analytical workflow ensures that the resources for follow-up studies are focused on the most promising and mechanistically understood compounds.
Future Directions and Unaddressed Research Questions for Topoisomerase Ii/egfr in 1
Exploration of Efficacy in Understudied Cancer Types
Initial preclinical evaluations of novel Topoisomerase II (Topo II) and Epidermal Growth Factor Receptor (EGFR) dual inhibitors have primarily focused on common cancer types such as breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. tandfonline.comnih.govmedchemexpress.comnih.gov For instance, a series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, which act as dual Topo IIα/EGFR inhibitors, demonstrated potent cytotoxic activity against these cell lines. tandfonline.comnih.govnih.gov
However, the therapeutic potential of this class of compounds may extend to other malignancies where both targets are pathologically relevant but less frequently studied in this context. Future research should systematically evaluate the efficacy of Topoisomerase II/EGFR-IN-1 in a broader range of cancers.
Rationale for Expansion:
Glioblastoma: EGFR amplification and mutation are hallmark features of glioblastoma, and topoisomerase inhibitors are used in some treatment regimens. A dual-action compound could offer a synergistic advantage.
Pancreatic Cancer: EGFR is a validated target in pancreatic cancer, and exploring novel therapeutic combinations is a high priority for this intractable disease. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC): EGFR is frequently overexpressed in HNSCC. Some novel Topo II inhibitors have shown selectivity against head and neck tumors, suggesting a dual inhibitor could be effective. medchemexpress.com
Gastric Cancer: While some studies have explored the synergy of combining separate EGFR and topoisomerase inhibitors in gastric cancer models nih.govbiorxiv.org, the efficacy of a single dual-targeting molecule remains an important area for investigation.
This expanded preclinical screening will be crucial for identifying new indications and prioritizing clinical development pathways.
| Compound Series | Cancer Type | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids | Breast Cancer | MCF-7 | Compounds 6a, 6c, and 6i showed superior cytotoxic activity compared to doxorubicin (B1662922) and erlotinib (B232). | tandfonline.comnih.gov |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids | Lung Cancer | A549 | Demonstrated significant cytotoxicity and Topo IIα/EGFR inhibitory activity. | tandfonline.comnih.gov |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids | Colorectal Cancer | HCT-116 | Inhibited cell growth and induced apoptosis through the dual-target mechanism. | tandfonline.comnih.gov |
| This compound | Breast, Lung, Colorectal | MCF-7, A549, HCT-116 | Reported to have superior cytotoxic activity and induce apoptosis. | medchemexpress.com |
Investigation of this compound in Non-Oncological Disease Models (if applicable)
The primary application for agents that inhibit Topoisomerase II and EGFR is in oncology, due to their roles in cell proliferation and the genotoxic nature of Topo II inhibition. mdpi.comnih.gov However, exploring potential non-oncological applications, while challenging, could unveil novel therapeutic paradigms. This is highly speculative and would require careful consideration of the mechanism of action. For instance, one Topo II inhibitor has been investigated for Chagas disease, indicating that targets in this pathway may have relevance beyond cancer. medchemexpress.com Research in this area would need to focus on diseases where localized delivery is possible to minimize systemic toxicity or on conditions where aberrant cell proliferation is a key, non-malignant feature.
Development of Novel Formulations or Delivery Systems in Preclinical Research
A significant hurdle for many potent anticancer agents is achieving a favorable therapeutic index—maximizing efficacy at the tumor site while minimizing systemic toxicity. Future preclinical research on this compound should prioritize the development of advanced drug delivery systems.
Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles can improve solubility, stability, and pharmacokinetic properties. researchgate.netmdpi.com This approach can also enable passive targeting to tumors via the enhanced permeability and retention (EPR) effect.
Antibody-Drug Conjugates (ADCs): This is a particularly promising strategy. An antibody directed against a tumor-specific antigen (such as EGFR itself, or a co-expressed protein like c-MET) can be conjugated to a Topo II inhibitor payload. amegroups.org This ensures that the cytotoxic agent is delivered preferentially to cancer cells. Preclinical studies on bispecific ADCs targeting both EGFR and c-MET, delivering a topoisomerase I inhibitor payload, have already shown potent antitumor activity in patient-derived xenograft (PDX) models, including those resistant to standard chemotherapy. amegroups.orgaacrjournals.org Developing an ADC with a Topo II inhibitor payload like this compound is a logical and compelling next step.
These strategies could significantly enhance the compound's therapeutic window, making it a more viable candidate for clinical translation. mdpi.com
Refinement and Validation of Predictive Biomarkers for Preclinical Patient Stratification
To move towards a precision medicine approach, it is essential to identify which tumors are most likely to respond to a Topo II/EGFR dual inhibitor. Future preclinical studies must focus on discovering and validating predictive biomarkers. nih.gov
Potential biomarkers include:
Target Expression Levels: High expression of EGFR is an obvious candidate. ascopubs.org In the context of ADCs, expression levels of both EGFR and co-targets like c-MET would be critical. bmj.com
Topo IIα Expression: Elevated levels of Topoisomerase IIα (the isoform primarily targeted in cancer) have been detected in tumors that have relapsed after treatment with EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133). jci.orgresearchgate.netnih.gov This suggests that tumors with high Topo IIα levels might be particularly vulnerable to a dual inhibitor.
Gene Mutations: The presence of specific EGFR mutations that confer resistance to standard TKIs (e.g., T790M) could be a biomarker for sensitivity to a new class of inhibitor that has a different mechanism of action. jci.orgnih.govnih.gov
DNA Damage Response (DDR) Pathways: The status of DDR pathways, such as mutations in BRCA1/2, could influence sensitivity to Topo II inhibitors and could be explored for synthetic lethality combinations. nih.govacs.org
Other Protein Markers: Preclinical models have suggested that E-cadherin expression levels can differentially affect sensitivity to both topoisomerase and EGFR inhibitors. researchgate.net
Validating these biomarkers in a diverse range of preclinical models, such as cell lines and PDXs, is a critical unaddressed research question. nih.gov
| Biomarker Category | Specific Marker | Rationale / Key Finding | Reference |
|---|---|---|---|
| Target Expression | EGFR, c-MET | High target expression is often required for the efficacy of targeted therapies, especially ADCs. | ascopubs.orgbmj.com |
| Target Expression | Topo IIα Levels | Levels are elevated in over 60% of NSCLC tissues relapsed from EGFR-TKI treatment, suggesting a vulnerability. | jci.orgnih.gov |
| Genetic Alterations | EGFR T790M Mutation | The most common resistance mutation to 1st/2nd-gen EGFR-TKIs; these tumors require alternative therapeutic strategies. | nih.govnih.gov |
| Genetic Alterations | DNA Damage Repair (DDR) Gene Mutations (e.g., BRCA) | Potential for synthetic lethal interactions with Topo II inhibition. | nih.govacs.org |
| Protein Expression | E-cadherin | Expression levels have been associated with differential sensitivity to Topo/EGFR inhibitors in preclinical models. | researchgate.net |
Strategies for Minimizing and Overcoming Resistance Evolution
Even with dual-target agents, cancer cells can develop resistance. acs.org A proactive approach to understanding and overcoming resistance is vital.
Future research should focus on:
Identifying Resistance Mechanisms: Long-term in vitro studies exposing cancer cells to this compound can help identify the mutations and pathway alterations that drive acquired resistance. Common mechanisms for related drugs include secondary EGFR mutations (like C797S against osimertinib), activation of bypass signaling pathways (e.g., MET, HER2), and upregulation of drug efflux pumps. nih.govnih.govmdpi.com
Combination Therapies: Preclinical models should be used to test rational combinations. For example, combining a Topo II/EGFR inhibitor with an inhibitor of a known bypass pathway (like a MET inhibitor) or a DNA damage repair inhibitor (like a PARP inhibitor) could prevent or overcome resistance. mdpi.comnih.govmdpi.com
Overcoming Efflux Pumps: If resistance is mediated by ABC transporters, co-administration with an efflux pump inhibitor or using novel formulations (like ADCs) that are not substrates for these pumps could be effective strategies. nih.govbiorxiv.orgmdpi.com Studies have shown that some EGFR inhibitors can have beneficial off-target effects by inhibiting the ABCG2 pump. nih.gov
Deeper Elucidation of Potential Off-Target Interactions and Their Biological Implications in Preclinical Settings
While targeting two cancer-relevant proteins is the goal, off-target interactions are inevitable and can be either beneficial or detrimental.
Selectivity Profiling: A comprehensive kinase panel screen is needed to understand the full spectrum of kinases that this compound inhibits besides EGFR. This can reveal unexpected liabilities or therapeutic opportunities.
Isoform Selectivity: Human cells have two Topoisomerase II isoforms: α and β. The α isoform is highly expressed in proliferating cancer cells, while the β isoform is more broadly expressed in post-mitotic cells. nih.gov Inhibition of Topo IIβ has been linked to cardiotoxicity with drugs like doxorubicin. mdpi.com It is crucial to determine the selectivity of this compound for Topo IIα over Topo IIβ to predict its potential for this specific toxicity. Designing inhibitors with higher selectivity for the α isoform is a key goal for improving safety. researchgate.netnih.gov
Beneficial Off-Targets: Some preclinical studies have shown that the EGFR inhibitor erlotinib can synergize with topoisomerase inhibitors not by hitting EGFR, but through an off-target effect of inhibiting the ABCG2 drug efflux pump. nih.govbiorxiv.org A thorough preclinical investigation is needed to determine if this compound possesses similar beneficial off-target activities.
Integration with Immunotherapy Approaches in Preclinical Models
Combining targeted therapies with immunotherapy is one of the most dynamic areas of cancer research. The DNA damage induced by topoisomerase inhibitors can lead to the release of tumor antigens and the activation of innate immune pathways, potentially increasing the immunogenicity of the tumor and making it more susceptible to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). mdpi.com
Future preclinical studies should:
Evaluate Synergy: Test the combination of this compound with immune checkpoint inhibitors in immunocompetent mouse models.
Analyze the Tumor Microenvironment: Investigate how the dual inhibitor remodels the tumor microenvironment, for example, by measuring changes in tumor-infiltrating lymphocytes (TILs) and cytokine profiles.
Explore ADC-Immunotherapy Combinations: The combination of ADCs with immunotherapy is also a promising avenue, as the targeted delivery of the cytotoxic payload could enhance immune activation while minimizing systemic immunosuppression. bmj.com
By systematically addressing these research questions, the scientific community can build a comprehensive preclinical data package to guide the potential clinical development of this compound and the next generation of dual-target cancer therapeutics.
Comparative Studies with Other Dual-Targeting or Multi-Targeting Agents
The development of agents that simultaneously inhibit both topoisomerase II (Topo II) and the epidermal growth factor receptor (EGFR) is a strategic approach to counteract the resistance mechanisms that emerge with single-target therapies. researchgate.net High EGFR expression has been correlated with resistance to Topo II inhibitors, making a dual-inhibition strategy particularly compelling. researchgate.net The compound this compound and its analogues, such as novel naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids, have been designed to achieve this dual activity. nih.govresearchgate.net
Comparative studies are essential to position these novel agents within the existing landscape of cancer therapeutics. Research has evaluated the in vitro cytotoxicity of these dual inhibitors against various cancer cell lines and compared their efficacy to established single-target drugs like the Topo II inhibitor doxorubicin and the EGFR inhibitor erlotinib. nih.govresearchgate.net In one such study, several hybrid compounds demonstrated superior cytotoxic activity compared to both doxorubicin and erlotinib across breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines. nih.govresearchgate.net This suggests that the synergistic inhibition of both targets may overcome the limitations of targeting either pathway alone. acs.org
For instance, specific hybrids, designated as 6a , 6c , and 6i in one study, showed potent, micromolar-range inhibition of both Topo IIα and EGFR. nih.gov Their cytotoxic effects were found to be more potent than the reference drugs, highlighting the potential of this chemical scaffold. nih.gov
Below is a comparative data table of the cytotoxic activity (IC₅₀ in µM) for representative dual-inhibitors versus single-target agents.
| Compound | Target(s) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| Hybrid 6a | Topo II / EGFR | 1.14 | 2.51 | 1.95 |
| Hybrid 6c | Topo II / EGFR | 1.19 | 2.12 | 1.84 |
| Hybrid 6i | Topo II / EGFR | 0.85 | 1.65 | 1.42 |
| Doxorubicin | Topo II | 2.11 | 3.14 | 2.87 |
| Erlotinib | EGFR | 14.23 | 17.33 | 16.54 |
| Data derived from studies on naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids, which represent the class of Topoisomerase II/EGFR dual inhibitors. nih.gov |
Future comparative studies should expand to include other dual- or multi-targeting agents currently in development. This includes comparing this compound not only to standard-of-care single agents but also to other combination strategies, such as dual Topo I/II inhibitors or multi-kinase inhibitors like dovitinib. researchgate.netacs.org Such studies will be critical in defining the unique therapeutic advantages and potential clinical niche for this class of compounds.
Comprehensive Profiling of Tumor Microenvironment Changes Induced by this compound
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. It is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. nih.gov The dual targets of this compound, namely Topo II and EGFR, are both implicated in modulating the TME. While direct studies on the effect of this compound on the TME are limited, its mechanism of action allows for informed hypotheses regarding its potential impact.
Modulation of Angiogenesis: The EGFR signaling pathway is a well-established regulator of tumor angiogenesis. nih.gov In cancer cells, EGFR activation leads to the synthesis and secretion of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), Interleukin-8 (IL-8), and basic Fibroblast Growth Factor (bFGF). nih.gov Furthermore, EGFR is also expressed on tumor-associated endothelial cells, suggesting a direct role in regulating new blood vessel formation. nih.gov By inhibiting EGFR, this compound is expected to suppress the production of these key angiogenic signals from tumor cells and may also directly inhibit the function of endothelial cells within the tumor, thereby reducing tumor vascularity.
Impact on Stromal Cells and Metastasis: The TME, particularly the bone marrow microenvironment, is crucial in the process of bone metastasis. nih.gov Cancer cells can stimulate bone marrow stromal cells to produce factors that promote the activity of osteoclasts, leading to bone degradation and facilitating metastatic growth. nih.gov EGFR signaling has been shown to be a key regulator of this process. nih.gov Therefore, inhibition of EGFR by this compound could disrupt the paracrine signaling between cancer cells and bone marrow stromal cells, potentially reducing the incidence or progression of bone metastases.
Immune Microenvironment Modulation: While the primary role of Topo II inhibitors is to induce DNA damage and cell death in rapidly dividing cancer cells, this process can also influence the immune TME. mdpi.com The release of tumor-associated antigens from dying cancer cells can potentially stimulate an anti-tumor immune response. The impact of EGFR inhibition on the immune landscape is also an area of active research, with some studies suggesting it can enhance anti-tumor immunity.
A comprehensive profiling of the TME following treatment with this compound would be a critical future research direction. This would involve detailed analysis of changes in:
The density and type of immune cell infiltrates (e.g., T cells, macrophages).
The expression of angiogenic factors and microvessel density.
The phenotype and function of cancer-associated fibroblasts and other stromal cells.
These investigations will be crucial for understanding the full spectrum of anti-tumor activity of this compound and for designing rational combination therapies, for instance, with immune checkpoint inhibitors.
Q & A
Q. How does the compound’s mechanism align with existing theories of synthetic lethality in cancer therapy?
- Methodological Answer : Map its activity onto the “BRCAness” paradigm: Topo II inhibition induces replication stress, while EGFR blockade dysregulates pro-survival signaling. In BRCA1-deficient models, this dual stress may exceed the compensatory capacity of remaining DNA repair pathways (e.g., NHEJ). Validate using siRNA screens targeting repair genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
